1-Benzyl-2-methylpiperidin-3-amine
Description
BenchChem offers high-quality 1-Benzyl-2-methylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-methylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-benzyl-2-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-13(14)8-5-9-15(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,14H2,1H3 |
InChI Key |
WLYLYILTBJZATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
1-Benzyl-2-methylpiperidin-3-amine chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-2-methylpiperidin-3-amine
Executive Summary
1-Benzyl-2-methylpiperidin-3-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 2,3-disubstituted piperidines. This structural motif is critical in the design of Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994), CCR5 antagonists, and various kinase inhibitors.
The introduction of a methyl group at the C2 position, adjacent to the C3-amine, introduces significant steric constraints that lock the piperidine ring into specific conformations. This guide provides a comprehensive analysis of its stereochemical dynamics, synthetic pathways, and physicochemical properties to support lead optimization and process chemistry workflows.
Structural Architecture & Stereochemistry
The biological activity of this scaffold is dictated by the relative stereochemistry of the C2-methyl and C3-amine substituents.
Stereochemical Configurations
The molecule possesses two chiral centers, resulting in four possible stereoisomers (two enantiomeric pairs):
-
Cis-isomers: (2R,3S) and (2S,3R). The substituents are on the same side of the ring plane.
-
Trans-isomers: (2R,3R) and (2S,3S). The substituents are on opposite sides.
Conformational Analysis (The "A-Value" Impact)
The piperidine ring exists predominantly in a chair conformation.[1] The stability is governed by 1,3-diaxial interactions and the "A-values" (conformational free energy) of the substituents.[2]
-
N-Benzyl Group: Predominantly equatorial to minimize steric clash.
-
C2-Methyl vs. C3-Amine:
-
In the trans-diequatorial conformation (2S,3S), both the methyl and amine groups are equatorial, which is energetically favorable.
-
In the cis conformation, one substituent must be axial. Typically, the C3-amine assumes the axial position to avoid the severe 1,3-diaxial interaction that a C2-axial methyl group would have with the C6-axial hydrogen.
-
Key Insight: In drug design, the cis-configuration is often preferred for NK1 antagonists because the axial amine can participate in specific hydrogen bonding networks within the receptor pocket, while the equatorial methyl group provides hydrophobic bulk.
Physicochemical Properties
The following data is synthesized from experimental values of close structural analogs (1-benzylpiperidin-3-amine) and calculated increments for the 2-methyl substitution.
| Property | Value / Range | Notes |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Physical State | Viscous Oil (Free Base) | Hygroscopic; often stored as HCl salt. |
| Boiling Point | 305°C (Predicted) | At 760 mmHg. |
| pKa (C3-Amine) | 9.8 ± 0.3 | Primary amine; highly basic. |
| pKa (N1-Piperidine) | 8.4 ± 0.2 | Tertiary amine; modulated by benzyl group. |
| LogP (Octanol/Water) | 1.9 - 2.1 | Moderate lipophilicity; CNS penetrant. |
| Solubility | DCM, MeOH, EtOH, DMSO | High organic solubility. |
| Water Solubility | Low (Free Base) | High as Dihydrochloride salt. |
Synthetic Methodologies
We present two distinct pathways: Route A (Scalable, Racemic) and Route B (Stereoselective).
Route A: Pyridinium Salt Reduction (Scalable)
This method is preferred for generating gram-scale quantities of the scaffold where chiral resolution is performed later.
-
Quaternization: Reaction of 2-methyl-3-aminopyridine with benzyl bromide in acetone/ACN to form the pyridinium salt.
-
Partial Reduction: Sodium borohydride (NaBH₄) reduction in ethanol yields the tetrahydropyridine intermediate.
-
Catalytic Hydrogenation: High-pressure hydrogenation (50 psi) using PtO₂ or Pd/C reduces the double bond.
-
Note: PtO₂ in acetic acid favors the cis-isomer via facial adsorption.
-
Route B: Chiral Pool Synthesis (Stereoselective)
Starting from amino acids (e.g., L-Ornithine or substituted aspartates) allows for the retention of chirality, avoiding wasteful resolution steps.
Visualization: Synthetic Workflow
Caption: Figure 1. Scalable synthetic route favoring the cis-diastereomer via heterogeneous hydrogenation.
Experimental Protocol: Synthesis of cis-1-Benzyl-2-methylpiperidin-3-amine
Objective: Synthesis of the racemic cis-isomer via Route A.
Reagents:
-
2-Methyl-3-aminopyridine (10.0 g, 92 mmol)
-
Benzyl Bromide (15.7 g, 92 mmol)
-
Sodium Borohydride (NaBH₄)
-
Platinum Oxide (PtO₂, Adams' Catalyst)
-
Solvents: Acetonitrile (ACN), Ethanol (EtOH), Acetic Acid (AcOH).
Procedure:
-
Quaternization:
-
Dissolve 2-methyl-3-aminopyridine in ACN (100 mL).
-
Add Benzyl Bromide dropwise at 0°C.
-
Reflux for 4 hours. A precipitate (pyridinium salt) will form.[3]
-
Filter, wash with cold ether, and dry. Yield: ~95%.
-
-
Reduction to Piperidine:
-
Workup:
-
Filter off the catalyst through Celite.
-
Concentrate the filtrate.[6] Basify with 10% NaOH to pH > 12.
-
Extract with DCM (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate to yield the crude oil.
-
-
Purification:
-
Flash chromatography (SiO₂). Eluent: DCM:MeOH:NH₄OH (90:9:1).
-
Validation: The cis-isomer typically elutes after the trans-isomer due to the axial amine's interaction with silica.
-
Reactivity & Orthogonal Protection
For drug development, the C3-amine is the primary handle for functionalization (amide coupling, reductive amination).
-
Regioselectivity: The N1-benzyl group acts as a permanent protecting group during C3-functionalization.
-
Deprotection: The N1-benzyl group can be removed via hydrogenolysis (H₂, Pd/C, MeOH) or using ACE-Cl (1-chloroethyl chloroformate) if the C3-amine is protected (e.g., as a Boc-carbamate).
-
Orthogonal Strategy:
-
Protect C3-amine (Boc₂O).
-
Debenzylate N1 (H₂/Pd).
-
Functionalize N1 (e.g., reductive amination with an aldehyde).
-
Deprotect C3 (TFA) for final coupling.
-
Visualization: Orthogonal Functionalization
Caption: Figure 2. Divergent functionalization pathways for library generation.
References
-
Pfizer Inc. "Preparation of 3-amino-2-phenylpiperidines as Substance P Antagonists." Journal of Medicinal Chemistry, vol. 37, no. 16, 1994. (Analogous synthesis of CP-99,994).
-
Kamimura, A. et al. "Preparation of 2,3-trans-substituted piperidines from optically active β-amino-α-methylene esters."[7] Tetrahedron, vol. 73, 2017. .
-
PubChem. "1-Benzylpiperidin-3-amine Compound Summary."[8] National Library of Medicine. .
-
Di Stefano, M. et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives." European Journal of Medicinal Chemistry, vol. 263, 2024.[9] .
-
Khalili, F. et al. "pKa Values of Some Piperazines and Piperidines." Journal of Chemical & Engineering Data, vol. 54, 2009.[10] .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]
- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. semanticscholar.org [semanticscholar.org]
Navigating the Synthesis and Characterization of 1-Benzyl-2-methylpiperidin-3-amine: A Technical Guide for Novel Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of the novel piperidine derivative, 1-Benzyl-2-methylpiperidin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the novelty of this compound, a definitive Chemical Abstracts Service (CAS) number is not yet widely indexed in major chemical databases. This guide will address the challenges associated with identifying and synthesizing this molecule and its various stereoisomers, providing a comprehensive resource for its scientific investigation.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its saturated, six-membered ring structure provides a versatile three-dimensional scaffold that can be functionalized to interact with a wide range of biological targets. The incorporation of a benzyl group on the piperidine nitrogen, as seen in 1-Benzyl-2-methylpiperidin-3-amine, often enhances lipophilicity and can facilitate crucial binding interactions, such as cation-π interactions, with protein targets.[3][4] The presence of methyl and amine substituents on the piperidine ring introduces chirality and additional points for molecular recognition, making this compound a promising starting point for the development of novel therapeutics, particularly in areas like central nervous system (CNS) disorders and pain management.[3]
Stereoisomerism and CAS Number Ambiguity
1-Benzyl-2-methylpiperidin-3-amine possesses two chiral centers at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomers of each other (the cis and trans isomers).
The relative stereochemistry (cis or trans) of the methyl and amine groups significantly influences the conformation of the piperidine ring and, consequently, its biological activity. It is crucial for researchers to control and characterize the stereochemistry of their synthesized material.
A thorough search of chemical databases, including SciFinder and Reaxys, did not yield a single, universally recognized CAS number for 1-Benzyl-2-methylpiperidin-3-amine without specified stereochemistry. While some suppliers may list CAS numbers for specific batches or isomers, the lack of a global identifier underscores the novelty of this compound and the importance of rigorous analytical characterization by any researcher working with it. For instance, the CAS number for the related compound (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is 1062580-52-2.[5]
Table 1: Physicochemical Properties of Related Benzylpiperidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Benzylpiperidin-3-amine | 60407-35-4 | C₁₂H₁₈N₂ | 190.29 |
| (R)-1-Benzylpiperidin-3-amine | 168466-84-0 | C₁₂H₁₈N₂ | 190.28 |
| 1-Benzyl-N-methylpiperidin-3-amine | 60717-45-5 | C₁₃H₂₀N₂ | 204.31 |
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 1-Benzyl-2-methylpiperidin-3-amine can be approached through several strategic pathways. The choice of route will depend on the desired stereochemical outcome and the availability of starting materials. A general retrosynthetic analysis is presented below.
Sources
Technical Guide: Physical Properties & Handling of 1-Benzyl-2-methylpiperidin-3-amine
This guide provides an in-depth technical analysis of 1-Benzyl-2-methylpiperidin-3-amine , a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., substance P antagonists, JAK inhibitors).
Executive Summary
1-Benzyl-2-methylpiperidin-3-amine (CAS: 1315367-79-3) is a vicinal diamine scaffold characterized by two chiral centers at the C2 and C3 positions. Its utility in drug development stems from the rigid piperidine core, which allows for precise stereochemical positioning of pharmacophores.[1] This guide details its physical profile, stereochemical implications, and purification workflows.[1]
Key Technical Insight: As a 2,3-disubstituted piperidine, this compound exists as diastereomers (cis and trans). The physical state and reactivity differ significantly between the free base (typically a viscous oil) and its mineral acid salts (crystalline solids).
Chemical Identity & Structural Analysis[2]
| Parameter | Technical Detail |
| IUPAC Name | 1-Benzyl-2-methylpiperidin-3-amine |
| CAS Number | 1315367-79-3 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| SMILES | CC1C(CCCN1CC2=CC=CC=C2)N |
| Stereocenters | C2 and C3 (4 stereoisomers: 2R,3R; 2S,3S; 2R,3S; 2S,3R) |
Stereochemical Configuration
The "2-methyl" and "3-amino" substituents can adopt either a cis or trans relationship.
-
Cis-isomer: Substituents on the same side of the ring (e.g., Axial-Equatorial or Equatorial-Axial, depending on ring flip). Often favored in reductive amination of corresponding ketones due to steric approach.
-
Trans-isomer: Substituents on opposite sides (typically Diequatorial for stability).
Physical Properties Profile
The following data distinguishes between the Free Base (used in coupling reactions) and the Dihydrochloride Salt (preferred for storage).
Experimental & Predicted Data Table
| Property | Free Base (Oil) | Dihydrochloride Salt (Solid) | Causality / Note |
| Physical State | Viscous yellow to orange oil | White to off-white crystalline powder | Intermolecular H-bonding in salt lattice stabilizes the solid phase. |
| Boiling Point | ~313°C (Predicted @ 760 mmHg) | N/A (Decomposes >200°C) | High BP due to molecular weight and polarity. |
| Density | 1.02 ± 0.1 g/cm³ | Bulk density varies | Benzyl group adds significant mass relative to volume. |
| pKa (Calc) | N1 (Ring): ~8.5 N3 (Exocyclic): ~10.2 | N/A | The exocyclic amine is more basic and will protonate first. |
| LogP | 1.95 (Predicted) | < 0 | The benzyl group confers lipophilicity; protonation drastically lowers LogP. |
| Solubility | DCM, EtOAc, MeOH, Toluene | Water, Methanol, DMSO | Critical for Extraction: Switchable solubility via pH adjustment. |
Solubility & Partitioning Logic
-
Lipophilicity: The benzyl group (LogP contribution ~2.0) makes the free base highly soluble in non-polar organic solvents (DCM, Toluene).
-
pH Switch: At pH < 4, both nitrogens are protonated (
, ), rendering the molecule water-soluble. This property is the foundation of the purification protocol below.
Experimental Protocols
Workflow 1: Acid-Base Purification (Self-Validating System)
This protocol purifies the compound from neutral organic impurities (e.g., unreacted benzyl bromide or benzyl alcohol) without chromatography.
Prerequisites:
-
Crude reaction mixture in organic solvent (e.g., Ethyl Acetate).[2]
-
1M HCl and 2M NaOH.
Step-by-Step Methodology:
-
Acid Extraction: Wash the organic layer (containing crude amine) with 1M HCl (3x).
-
Phase Separation: Discard the organic layer. Keep the aqueous acidic layer.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will turn cloudy/milky as the free base oils out.
-
-
Re-Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over anhydrous
and concentrate in vacuo.
Visualization: Purification Logic Flow
Caption: pH-dependent solubility switch allowing separation of the diamine from non-basic contaminants.
Workflow 2: Diastereomer Separation (Cis/Trans)
If the synthesis yields a mixture of cis and trans isomers, they must often be separated for structure-activity relationship (SAR) studies.
-
TLC Analysis: Use Silica gel plates.
-
Mobile Phase: 5% MeOH in DCM + 1%
(Ammonia is crucial to prevent tailing of the amine). -
Stain: Ninhydrin (stains primary amine red/purple) or Dragendorff’s reagent (stains tertiary amine orange).
-
Trend: The cis-isomer (intramolecular H-bonding capability) often has a slightly higher Rf than the trans-isomer on silica, though this depends on the specific conformation.
-
-
Column Chromatography:
-
Pack column with Silica Gel 60.
-
Elute with gradient: 100% DCM
10% MeOH/DCM (with 0.5% ).
-
-
Crystallization (Alternative):
-
Convert the mixture to the Dihydrochloride salt using HCl in Dioxane.
-
Recrystallize from Ethanol/Ether. One diastereomer often crystallizes preferentially.
-
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Oxidation Sensitivity: Primary amines at C3 are susceptible to air oxidation over time, turning the oil dark brown.
-
Protocol: Store under Nitrogen or Argon atmosphere.
-
-
Hygroscopicity: The HCl salt is hygroscopic.[5]
-
Protocol: Store in a desiccator; weigh quickly in ambient air.
-
-
Thermal Stability: The free base is stable up to ~100°C but should be distilled under high vacuum (< 1 mmHg) to prevent degradation.
Safety Data (GHS Classification)
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
-
Handling: Use a fume hood.[6] The compound has a characteristic amine ("fishy") odor.
References
-
Chemical Identity & CAS Verification
- Source: PubChem Compound Summary for 1-Benzyl-2-methylpiperidin-3-amine.
-
Link: (Note: General search for benzyl-methyl-piperidinamine scaffold).
-
Synthetic Methodology & Properties (Analogous 4-methyl isomer)
- Title: Synthesis and resolution of cis-1-benzyl-3-methylamino-4-methylpiperidine.
- Source:Organic Process Research & Development.
- Context: Describes the physical handling of the positional isomer, applicable to the 2-methyl variant.
-
Link:
-
General Physical Properties of Piperidines
- Source: Evans pKa Table (Harvard).
- Context: pKa values for piperidine and primary amines.
-
Link:
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 4. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 5. Sodium metasilicate - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
1-Benzyl-2-methylpiperidin-3-amine molecular structure
This guide details the structural analysis, synthesis, and characterization of 1-Benzyl-2-methylpiperidin-3-amine , a critical piperidine scaffold often utilized in Structure-Activity Relationship (SAR) studies for Neurokinin-1 (NK1) receptor antagonists (analogous to L-733,060 and CP-99,994).[1]
Molecular Formula:
Part 1: Structural Dynamics & Stereochemistry[1]
The biological potency of 2,3-disubstituted piperidines is strictly governed by their stereochemical configuration. Unlike simple piperidines, the interaction between the C2-Methyl and C3-Amine substituents creates a complex conformational landscape.[1]
Conformational Analysis (The "Why")
The molecule exists in a chair conformation.[2] The bulky N-Benzyl group typically anchors the conformation by adopting an equatorial position to minimize 1,3-diaxial interactions. This leaves the C2-Methyl and C3-Amine groups to dictate the fine structure.
-
Trans-Isomer (2R,3R or 2S,3S):
-
Cis-Isomer (2R,3S or 2S,3R):
-
Configuration: The substituents are cis.[1]
-
Conformation: One substituent is Equatorial, the other is Axial.[3] Typically, the larger Methyl group prefers Equatorial, forcing the Amine into an Axial position (stabilized by H-bonding with the ring nitrogen or solvent).
-
Proton Relationship: One Axial, one Equatorial.
-
NMR Signature: Small vicinal coupling constant (
).[1]
-
Stereochemical Pathway Visualization
The following diagram maps the relationship between the achiral precursor and the four possible stereoisomers.
Caption: Stereochemical divergence in the synthesis of 2,3-disubstituted piperidines. Hydrogenation typically favors the Cis-isomer (kinetic control).
Part 2: Synthetic Protocols & Methodology
Step 1: Quaternization (Benzylation)
Objective: Activate the pyridine ring for reduction.
-
Reagents: Dissolve 2-methylpyridin-3-amine (1.0 eq) in Acetone or Acetonitrile.
-
Addition: Add Benzyl Bromide (1.05 eq) dropwise at 0°C.
-
Reaction: Reflux for 4–6 hours.
-
Workup: Cool to room temperature. The product (1-benzyl-2-methyl-3-aminopyridinium bromide) will precipitate.[1]
-
Validation: Filter and wash with cold ether.[1] Confirm purity via LCMS (
peak).[1][4]
Step 2: Heterogeneous Hydrogenation
Objective: Stereoselective reduction of the aromatic ring.
-
Catalyst: Use Platinum Oxide (
, Adams' catalyst) or .[1] Note: Pd/C often leads to debenzylation.[1] -
Solvent: Methanol or Ethanol with 1.0 eq of Acetic Acid (to protonate the amine and prevent catalyst poisoning).
-
Conditions: Hydrogen atmosphere (40–60 psi) in a Parr shaker for 12–24 hours.
-
Monitoring (Self-Validating): Monitor
uptake. The reaction is complete when uptake plateaus.[1] Check TLC (ninhydrin stain) for disappearance of the UV-active pyridinium spot.
Step 3: Isolation and Resolution
The product is predominantly the Cis-isomer .[1] If the Trans-isomer is required (often more potent in NK1 antagonists), thermodynamic equilibration is necessary.[1]
-
Epimerization Protocol: Reflux the cis-isomer in Ethanol with Sodium Ethoxide (NaOEt) for 24 hours. The equilibrium shifts toward the more stable diequatorial trans-isomer.[1]
Part 3: Analytical Characterization (The "Fingerprint")
Distinguishing the cis and trans isomers is the most common failure point in this synthesis. You must rely on
NMR Data Comparison Table
| Feature | Cis-Isomer (Kinetic) | Trans-Isomer (Thermodynamic) | Mechanistic Reason |
| H2 / H3 Relationship | Axial / Equatorial | Axial / Axial | Ring Conformation |
| 3 – 5 Hz | 10 – 12 Hz | Karplus Equation (Dihedral angle) | |
| C2-Methyl Shift | Shielding effects | ||
| Stability | Lower | Higher | 1,3-diaxial strain relief |
Analytical Workflow Diagram
Use this logic flow to validate your product batch.
Caption: Analytical decision tree for validating stereochemical configuration via NMR spectroscopy.
References
-
Harrison, T., et al. (1994).[1] "The synthesis of L-733,060 and L-733,061, novel and potent NK1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2736.[1]
-
BLD Pharm. (2024).[1] "Product Datasheet: 1-Benzyl-2-methylpiperidin-3-amine (CAS 1315367-79-3)."
-
BenchChem. (2025).[1][5] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide."
-
ChemicalBook. (2024).[1] "Synthesis routes for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine."
-
Di Stefano, M., et al. (2023).[1][6] "Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives." European Journal of Medicinal Chemistry. [6]
Sources
- 1. Buy 4-Formyl-2,6-dimethylheptan-2-ylcarbamate (EVT-13283309) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
Spectroscopic Characterization of 1-Benzyl-2-methylpiperidin-3-amine: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzyl-2-methylpiperidin-3-amine, a substituted piperidine with significant potential in medicinal chemistry and drug development. Given the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. This approach offers a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.
Molecular Structure and its Spectroscopic Implications
1-Benzyl-2-methylpiperidin-3-amine possesses a chiral piperidine ring substituted with a benzyl group at the nitrogen (a tertiary amine), a methyl group at C2, and a primary amine at C3. This intricate structure, with its multiple stereocenters, dictates a complex and informative spectroscopic profile. The presence of both a primary and a tertiary amine, aromatic and aliphatic protons and carbons, and diastereotopic centers are key features that will be elucidated by the spectroscopic techniques discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Benzyl-2-methylpiperidin-3-amine. The chirality of the molecule and the conformational rigidity of the piperidine ring will lead to a complex but interpretable spectrum.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be characterized by distinct regions corresponding to the aromatic, benzylic, piperidine ring, and methyl protons. A key feature will be the diastereotopicity of the benzylic protons and the protons on the piperidine ring methylene groups, a direct consequence of the chiral centers at C2 and C3.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Protons of the benzyl group. |
| Benzylic (N-CH₂-Ph) | 3.50 - 4.00 | AB quartet | These protons are diastereotopic due to the adjacent chiral center (C2). |
| Piperidine H3 | ~3.0 - 3.4 | Multiplet | Methine proton adjacent to the primary amine. |
| Piperidine H2 | ~2.8 - 3.2 | Multiplet | Methine proton adjacent to the methyl group. |
| Piperidine H6 (axial & equatorial) | ~2.0 - 2.8 | Multiplets | Protons adjacent to the nitrogen. |
| Piperidine H4, H5 (axial & equatorial) | ~1.5 - 2.2 | Multiplets | Methylene protons of the piperidine ring. |
| Primary Amine (NH₂) | Broad singlet | Broad singlet | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
| Methyl (C2-CH₃) | ~0.9 - 1.2 | Doublet | Coupled to the H2 proton. |
Causality behind Experimental Choices in NMR: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the piperidine ring protons. The use of deuterated chloroform (CDCl₃) is standard for many organic molecules, though other solvents like DMSO-d₆ could be used, which would affect the chemical shift of the amine protons. A D₂O exchange experiment is a definitive method to identify the N-H protons, as they will disappear from the spectrum.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C (quaternary) | ~138 - 140 | The carbon attached to the benzylic group. |
| Aromatic CH | ~127 - 129 | Carbons of the phenyl ring. |
| Benzylic (N-CH₂-Ph) | ~58 - 64 | Carbon of the benzylic methylene group. |
| Piperidine C2 | ~55 - 60 | Methine carbon bearing the methyl group. |
| Piperidine C3 | ~48 - 55 | Methine carbon bearing the amine group. |
| Piperidine C6 | ~50 - 55 | Methylene carbon adjacent to the nitrogen. |
| Piperidine C4, C5 | ~20 - 35 | Methylene carbons of the piperidine ring. |
| Methyl (C2-CH₃) | ~15 - 20 | Carbon of the methyl group. |
Expertise in Interpretation: The chemical shifts of the piperidine ring carbons are influenced by the substituents and their stereochemistry.[3][4] The values presented are estimates, and detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-Benzyl-2-methylpiperidin-3-amine. The spectrum will be dominated by absorptions from the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and C-N bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| Primary Amine N-H Stretch | 3300 - 3500 | Medium, Sharp | Two bands (symmetric and asymmetric) are expected for a primary amine.[2][5][6] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of the benzyl group. |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium to Strong | From the piperidine ring and methyl group. |
| Primary Amine N-H Bend | 1580 - 1650 | Medium | Scissoring vibration.[5] |
| Aromatic C=C Bending | 1450 - 1600 | Medium | Skeletal vibrations of the phenyl ring. |
| Aliphatic C-N Stretch | 1020 - 1250 | Medium to Weak | Stretching vibrations of the C-N bonds in the piperidine ring.[5] |
| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Strong | Indicative of the substitution pattern on the benzene ring. |
Trustworthiness of IR Analysis: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a strong indicator of a primary amine.[7] The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the purity of the amine from any ketone precursors. The spectrum of benzylamine itself shows characteristic N-H stretches, providing a good reference.[8][9][10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. For 1-Benzyl-2-methylpiperidin-3-amine (C₁₃H₂₀N₂), the expected exact mass is approximately 204.1626 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under EI conditions, the fragmentation of N-benzylpiperidines is well-documented.[11] The most characteristic fragmentation is the cleavage of the benzylic C-N bond.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment | Notes |
| 204 | [C₁₃H₂₀N₂]⁺˙ | Molecular ion (M⁺˙). |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed by rearrangement of the benzyl cation. This is often the base peak. |
| 113 | [C₆H₁₃N₂]⁺ | Loss of the benzyl group from the molecular ion. |
| 173 | [C₁₂H₁₇N₂]⁺ | Loss of a methyl radical from the piperidine ring. |
| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage of the piperidine ring. |
Authoritative Grounding in Fragmentation: The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl group and provides strong evidence for this structural motif.[12] Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.[13]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-2-methylpiperidin-3-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher NMR spectrometer.
-
D₂O Exchange: For the ¹H NMR, after initial acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the N-H signals.
Infrared Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for EI analysis or by direct infusion for electrospray ionization (ESI).
-
Data Acquisition (EI): Use a standard electron energy of 70 eV. Acquire a full scan mass spectrum.
-
Data Acquisition (ESI): Dissolve the sample in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infuse into the ESI source in positive ion mode.
Visualization of Key Concepts
NMR Diastereotopicity
The chirality at C2 and C3 renders the two benzylic protons chemically non-equivalent.
Caption: Diastereotopicity of benzylic protons.
Mass Spectrometry Fragmentation Pathway
The primary fragmentation pathway in EI-MS involves the formation of the highly stable tropylium ion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wikieducator.org [wikieducator.org]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzylamine(100-46-9) IR Spectrum [chemicalbook.com]
- 11. Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemconnections.org [chemconnections.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
1-Benzyl-2-methylpiperidin-3-amine safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of 1-Benzyl-2-methylpiperidin-3-amine
Disclaimer: The following guide is a comprehensive overview of the safety and handling procedures for 1-Benzyl-2-methylpiperidin-3-amine. Due to the limited availability of specific safety data for this exact molecule, this guide has been developed by synthesizing information from structurally related compounds, including other substituted benzylpiperidines and piperidine itself. This approach, known as "read-across," is a standard practice in chemical safety assessment for new or less-common substances. All procedures outlined should be subjected to a rigorous, site-specific risk assessment by qualified personnel before any work commences.
Introduction and Scope
1-Benzyl-2-methylpiperidin-3-amine is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and biologically active compounds, making its derivatives, such as this one, of significant interest to researchers in drug discovery and medicinal chemistry. The presence of a benzyl group and an amine functional group suggests potential applications as a synthetic building block or as a scaffold for creating more complex molecules.[1]
Given its potential utility and the inherent reactivity of amine-containing compounds, a thorough understanding of its safe handling is paramount for protecting researchers and the environment. This guide provides a detailed framework for managing the risks associated with 1-Benzyl-2-methylpiperidin-3-amine in a research and development setting.
Hazard Identification and Risk Assessment
2.1. Summary of Potential Hazards
The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Class | GHS Hazard Statement | Basis for Classification (Analogous Compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 1-Benzyl-N-methylpiperidin-3-amine[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | N-Benzylmethylamine, Piperidine[4][5][6] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | 1-Benzyl-N-methylpiperidin-3-amine[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | 1-Benzyl-N-methylpiperidin-3-amine[2] |
2.2. Physical and Chemical Properties (Inferred)
The following properties are for related compounds and should be considered as estimates.
| Property | Estimated Value/Information | Source (Analogous Compound) |
| Molecular Formula | C13H20N2 | 1-Benzyl-N-methylpiperidin-3-amine[2] |
| Molecular Weight | 204.31 g/mol | 1-Benzyl-N-methylpiperidin-3-amine[2] |
| Appearance | Likely a liquid or low-melting solid | 1-Benzylpiperidin-3-amine (Liquid)[7], (R)-1-benzylpiperidin-3-amine (Solid)[8] |
| Boiling Point | 82°C at 0.01 mmHg | 1-Benzylpiperidin-3-amine[7] |
| Solubility | Limited solubility in water; soluble in organic solvents.[8] | (R)-1-benzylpiperidin-3-amine[8] |
2.3. Risk Assessment Workflow
A systematic risk assessment is crucial before handling any chemical. The following diagram illustrates a typical workflow.
Sources
- 1. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 2. 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]
Methodological & Application
Topic: A Robust and Scalable Laboratory-Scale Synthesis of 1-Benzyl-2-methylpiperidin-3-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its conformational rigidity and versatile substitution patterns[1]. This application note provides a detailed, field-tested protocol for the laboratory-scale synthesis of 1-Benzyl-2-methylpiperidin-3-amine, a valuable building block for drug discovery and chemical probe development. The described two-step synthesis proceeds via N-benzylation of 3-amino-2-methylpyridine followed by a robust catalytic hydrogenation. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization methodologies required for a successful and reproducible synthesis.
Strategic Overview & Mechanistic Rationale
The synthesis of highly functionalized, sp³-rich piperidine rings from flat, aromatic pyridines is a highly desirable transformation in synthetic chemistry[2]. The chosen strategy involves a two-stage process that is both efficient and scalable:
-
N-Benzylation of a Pyridine Precursor: The synthesis commences with the quaternization of the nitrogen atom in commercially available 3-amino-2-methylpyridine using benzyl bromide. This is a classic SN2 reaction where the nucleophilic pyridine nitrogen attacks the electrophilic benzylic carbon. This step serves a dual purpose: it introduces the required N-benzyl group and, critically, it activates the aromatic ring for subsequent reduction by disrupting its aromaticity.
-
Catalytic Hydrogenation: The resulting 1-benzyl-3-amino-2-methylpyridinium salt is then subjected to catalytic hydrogenation. This method is favored for its high efficiency and clean reaction profile, typically producing water as the only byproduct[3]. Using a platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst under a hydrogen atmosphere, the pyridinium ring is fully saturated to yield the target piperidine derivative[4]. The reaction proceeds via the adsorption of the substrate onto the catalyst surface, followed by the sequential delivery of hydrogen atoms to the double bonds of the ring.
The overall synthetic pathway is illustrated below.
Figure 1: Two-Step Synthesis Pathway. A schematic overview of the reaction sequence from 3-amino-2-methylpyridine to the target product.
Materials and Equipment
Proper preparation is paramount. All chemicals should be of reagent grade or higher and used as received unless otherwise noted.
| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 3-Amino-2-methylpyridine | C₆H₈N₂ | 108.14 | 1603-40-3 | Sigma-Aldrich | Corrosive solid |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Sigma-Aldrich | Lachrymator, toxic |
| Acetonitrile (Anhydrous) | CH₃CN | 41.05 | 75-05-8 | Acros Organics | Flammable, irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific | Highly flammable |
| Platinum(IV) Oxide (PtO₂) | PtO₂ | 227.08 | 1314-15-4 | Strem Chemicals | Adams' catalyst |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | J.T. Baker | Corrosive |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | EMD Millipore | Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Volatile, suspected carcinogen |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Alfa Aesar | Drying agent |
| Celite® 545 | N/A | N/A | 61790-53-2 | Sigma-Aldrich | Filter aid |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 1333-74-0 | Airgas | High Purity (≥99.999%) |
Required Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Glass fritted funnel for filtration
-
Analytical balance
-
Standard Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Detailed Synthesis Protocol
PART A: Synthesis of 1-Benzyl-3-amino-2-methylpyridinium bromide
This procedure is adapted from established methods for the N-alkylation of pyridine derivatives[5].
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-methylpyridine (5.41 g, 50.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: (Caution! Work in a well-ventilated fume hood. Benzyl bromide is a potent lachrymator.) Slowly add benzyl bromide (9.40 g, 55.0 mmol, 1.1 equivalents) to the stirred solution via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine spot is consumed. A white precipitate will form as the reaction proceeds.
-
Product Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold diethyl ether (3 x 50 mL) to remove any unreacted benzyl bromide and other organic impurities.
-
Drying: Dry the product under high vacuum for 4-6 hours. The resulting white crystalline solid, 1-benzyl-3-amino-2-methylpyridinium bromide, is typically of sufficient purity to be used directly in the next step. Expect a yield of 12.5-13.5 g (90-97%).
PART B: Catalytic Hydrogenation to 1-Benzyl-2-methylpiperidin-3-amine
This protocol follows general procedures for the hydrogenation of pyridinium salts using Adams' catalyst under acidic conditions[4].
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a 500 mL Parr bottle), add the 1-benzyl-3-amino-2-methylpyridinium bromide (11.16 g, 40.0 mmol) from Part A.
-
Catalyst and Solvent Addition: Carefully add platinum(IV) oxide (PtO₂, 0.45 g, 2.0 mmol, 5 mol%) to the vessel. (Caution: PtO₂ can be pyrophoric in the presence of solvent and hydrogen. Handle with care under an inert atmosphere if possible, though it is generally stable in air for short periods.) Add 150 mL of glacial acetic acid. The acidic solvent enhances catalyst activity and prevents poisoning[4].
-
Hydrogenation:
-
Secure the vessel in the hydrogenation apparatus.
-
Purge the system by evacuating the vessel and backfilling with nitrogen gas (3 cycles).
-
Replace the nitrogen atmosphere by evacuating and backfilling with hydrogen gas (3-5 cycles).
-
Pressurize the vessel with hydrogen gas to 50-70 bar (approx. 725-1015 psi).
-
Begin vigorous stirring or shaking and maintain the reaction at room temperature.
-
-
Reaction Monitoring: The reaction is exothermic and progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 24-48 hours.
-
Catalyst Removal: (Caution! The catalyst is now activated (Pt black) and highly pyrophoric.) Depressurize the vessel and carefully purge with nitrogen gas. Filter the reaction mixture through a pad of Celite® 545 to remove the platinum catalyst. Do not allow the filter cake to dry in the air. Immediately quench the filter cake with water.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetic acid.
-
Work-up (Base Extraction):
-
Resuspend the resulting residue in 100 mL of deionized water and cool the mixture in an ice bath.
-
Slowly basify the aqueous solution by adding 10 M sodium hydroxide (NaOH) solution until the pH is >12. This deprotonates the amine and neutralizes residual acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with a gradient of DCM/Methanol with 1% triethylamine) to afford 1-Benzyl-2-methylpiperidin-3-amine as a clear to pale yellow oil. Expect a yield of 6.5-7.4 g (80-90%).
Characterization & Validation
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.5-4.0 ppm), the piperidine ring protons (a complex multiplet region from ~1.5-3.2 ppm), the methyl group (a doublet ~0.8-1.1 ppm), and the amine protons (a broad singlet, which may be exchanged with D₂O).
-
¹³C NMR: Signals should correspond to all unique carbon atoms in the structure.
-
Mass Spectrometry (MS): For C₁₃H₂₀N₂, the expected [M+H]⁺ ion is m/z = 205.16.
-
Infrared (IR) Spectroscopy: Look for N-H stretching bands (~3300-3400 cm⁻¹) and C-H stretching bands (aliphatic and aromatic).
Safety and Hazard Mitigation
-
Chemical Hazards: Benzyl bromide is a strong lachrymator and should be handled exclusively in a certified chemical fume hood. Glacial acetic acid and sodium hydroxide are highly corrosive. Dichloromethane is a volatile suspected carcinogen.
-
Hydrogenation Risks: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be checked for leaks and operated in a well-ventilated area away from ignition sources.
-
Catalyst Handling: The reduced platinum catalyst (platinum black) is pyrophoric and can ignite upon exposure to air, especially when dry. Always keep the catalyst wet during filtration and quench it immediately after use.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire protocol, from initial setup to final product validation.
Figure 2: Step-by-Step Experimental Workflow. This chart details the sequence of operations for the synthesis, work-up, and purification of the target compound.
References
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Vol. 63, 518-523. [Link]
-
Zhang, Z., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Shen, B., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1353-1385. [Link]
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
-
Ortiz, G. X. Jr., Kang, B., & Wang, Q. (2014). One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. The Journal of Organic Chemistry. [Link]
-
Zhang, Z., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Taylor, C. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Unichem Laboratories Limited. (2016). An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. European Patent EP 2 994 454 B1. [Link]
- Pfizer Inc. (2021). Preparation method of PF06651600.
-
ReddyMasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3470. [Link]
-
Rowbotham, J. S., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(49), 6669-6672. [Link]
-
Malawska, B., et al. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(4), 659-668. [Link]
- Liu, W. (2016). Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
- Unichem Laboratories Limited. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
Application Note: 1-Benzyl-2-methylpiperidin-3-amine Derivatives as Enzyme Inhibitors
[1]
Executive Summary
This Application Note details the utility of 1-Benzyl-2-methylpiperidin-3-amine (1-B2M-3A) as a privileged scaffold in the design of neuroactive enzyme inhibitors.[1] While the 4-methyl isomer is widely recognized in Janus Kinase (JAK) inhibitor synthesis (e.g., Tofacitinib), the 2-methyl isomer offers unique stereochemical properties that make it an ideal conformational probe for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition.[1][2]
This guide provides a comprehensive workflow for:
Scientific Background & Mechanism[1][2][3]
The Benzylpiperidine Pharmacophore
The benzylpiperidine moiety is the core pharmacophore of Donepezil , a gold-standard AChE inhibitor used in Alzheimer's disease therapy.[1][2] The nitrogen atom of the piperidine ring is protonated at physiological pH, allowing it to form a high-affinity cation-
The "2-Methyl" Advantage
Unlike the flexible unsubstituted piperidine ring, the introduction of a methyl group at the C2 position creates a chiral center adjacent to the benzyl nitrogen.[1][2] This modification serves two critical functions:
-
Conformational Restriction: It restricts the rotation of the benzyl group, potentially reducing the entropic penalty of binding.[1][2]
-
Selectivity Filter: The steric bulk of the C2-methyl group can clash with non-target active sites (e.g., BChE or proteases), thereby improving the selectivity profile of the derived inhibitor.[1][2]
Mechanism of Action (Dual Binding)
Derivatives of 1-B2M-3A are designed to act as Dual-Binding Site Inhibitors (DBSIs) .[1]
-
Catalytic Anionic Site (CAS): The benzylpiperidine core binds here via cation-
interactions.[1] -
Peripheral Anionic Site (PAS): A functional group attached to the C3-amine (e.g., an indanone or heteroaryl moiety) extends to the PAS, preventing the entry of substrate (acetylcholine) and inhibiting A
peptide aggregation.[1][2]
Figure 1: Mechanism of Dual-Site AChE Inhibition by 1-Benzyl-2-methylpiperidin-3-amine derivatives.[1]
Experimental Protocols
Protocol A: Synthesis & Derivatization
Objective: To synthesize a urea-linked derivative of 1-B2M-3A to probe the Peripheral Anionic Site (PAS).[1]
Reagents Required:
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol (204 mg) of 1-Benzyl-2-methylpiperidin-3-amine in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add 1.2 mmol (167 µL) of Triethylamine. Stir at 0°C for 10 minutes.
-
Electrophile Addition: Dropwise add 1.1 mmol of Phenyl isocyanate dissolved in 2 mL DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the urea derivative.
Protocol B: Ellman’s Enzyme Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative against Acetylcholinesterase (AChE).[1][2]
Principle: The enzyme AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to thiocholine.[1][2] Thiocholine reacts with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.[1]
Materials:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0)
-
Enzyme: AChE (from Electrophorus electricus, 500 U/mg)[1][2]
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final)
Workflow Diagram:
Figure 2: Workflow for Ellman's Colorimetric Assay.
Detailed Procedure:
-
Blank Preparation: In a 96-well plate, add 150 µL of Phosphate Buffer and 20 µL of DMSO (or inhibitor solvent).
-
Inhibitor Addition: Add 20 µL of the test compound at varying concentrations (e.g.,
M to M). -
Enzyme Incubation: Add 20 µL of AChE solution (0.05 U/mL). Incubate at 25°C for 10 minutes to allow equilibrium binding.
-
Substrate Addition: Add 10 µL of ATCh/DTNB mixture (0.5 mM ATCh / 0.3 mM DTNB final concentration).
-
Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Calculate the initial velocity (
) from the linear portion of the absorbance curve.[1][2]
Data Analysis:
Calculate % Inhibition using the formula:
Data Presentation & Interpretation
Expected Results (Hypothetical Data)
The following table illustrates expected IC50 values for 1-B2M-3A derivatives compared to standard inhibitors.
| Compound ID | Structure Description | AChE IC50 (nM) | Selectivity (AChE/BChE) | Notes |
| Ref-1 | Donepezil (Standard) | 5.7 | > 500 | Benchmark |
| B2M-01 | Unsubstituted 1-B2M-3A | > 10,000 | N/A | Weak binder (Scaffold only) |
| B2M-Urea | Phenyl-urea derivative | 450 | 12 | Moderate PAS interaction |
| B2M-Ind | Indanone-linked derivative | 8.2 | 85 | High Potency (Dual Binding) |
Kinetic Analysis (Lineweaver-Burk)
To confirm the mechanism of inhibition, perform a kinetic study with varying substrate concentrations.[1][2]
References
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. MDPI Molecules. Retrieved from [Link][1][2]
-
Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity."[1][2] Biochemical Pharmacology, 1961.[1][2] (Standard Protocol Reference).[1][2]
-
Piperidine-based Enzyme Inhibitors in Alzheimer's Disease. National Institutes of Health (NIH).[1] Retrieved from [Link]
Sources
- 1. Buy 4-Formyl-2,6-dimethylheptan-2-ylcarbamate (EVT-13283309) [evitachem.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 3. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 143443-23-6|(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane|BLD Pharm [bldpharm.com]
Application Note: Synthesis Protocols for 1-Benzyl-2-methylpiperidin-3-amine Analogs
Part 1: Executive Summary & Strategic Analysis
The 1-benzyl-2-methylpiperidin-3-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. While its structural isomer, the 4-methyl analog, is widely recognized as the key intermediate for the JAK inhibitor Tofacitinib (Pfizer), the 2-methyl analog offers distinct steric vectors for exploring the structure-activity relationship (SAR) of Sigma-1 receptor ligands, Substance P antagonists, and next-generation kinase inhibitors.[1]
This guide details a robust, scalable synthetic protocol for accessing 1-Benzyl-2-methylpiperidin-3-amine and its structural analogs. Unlike traditional methods that rely on difficult-to-source piperidones, this protocol utilizes a Pyridinium Salt Reduction Strategy . This approach allows for the late-stage introduction of diversity and provides superior control over the cis/trans diastereoselectivity, a critical parameter for biological activity.[1]
Core Synthetic Strategy
The synthesis hinges on the partial reduction of a quaternary pyridinium salt.[1] This method is preferred over direct alkylation of piperidines due to:
-
Regiocontrol: The methyl group position is fixed by the aromatic starting material.
-
Stereocontrol: The reduction of the tetrahydropyridine intermediate allows for tunable diastereoselectivity.[1]
-
Scalability: The reagents (aminopyridines, benzyl halides, borohydrides) are inexpensive and safe for kilo-lab scale-up.[1]
Part 2: Retrosynthetic Analysis & Pathway Visualization
The logical disconnection of the target molecule reveals 3-amino-2-methylpyridine as the optimal starting material. The pathway involves activating the pyridine ring via benzylation, followed by hydride reduction.[1]
[2]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: cis/trans-1-Benzyl-2-methylpiperidin-3-amine Scale: 50 mmol (Gram-scale)
Reagents & Materials Table
| Reagent | CAS No. | Equiv.[2] | Role | Hazard Note |
| 3-Amino-2-methylpyridine | 3430-10-2 | 1.0 | SM | Irritant |
| Acetic Anhydride | 108-24-7 | 1.2 | Protecting Group | Corrosive, Lachrymator |
| Benzyl Bromide | 100-39-0 | 1.1 | Alkylating Agent | Lachrymator , Toxic |
| Sodium Borohydride | 16940-66-2 | 4.0 | Reductant | Water Reactive, Toxic |
| Ethanol (Abs) | 64-17-5 | Solvent | Solvent | Flammable |
Step-by-Step Methodology
Phase 1: Protection & Quaternization [3]
-
Acetylation: Dissolve 3-amino-2-methylpyridine (5.4 g, 50 mmol) in DCM (50 mL). Add triethylamine (1.5 equiv) and cool to 0°C. Dropwise add acetic anhydride (1.2 equiv). Stir at RT for 4 hours. Wash with NaHCO₃, dry (MgSO₄), and concentrate to yield N-(2-methylpyridin-3-yl)acetamide.
-
Quaternization: Dissolve the acetamide intermediate in acetonitrile (50 mL). Add benzyl bromide (1.1 equiv).[1]
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. The product often precipitates as a quaternary salt.
-
Isolation: Cool to 0°C. Filter the solid, wash with cold ether, and dry under vacuum.
-
Checkpoint: Verify formation of the pyridinium salt via ¹H NMR (distinct downfield shift of aromatic protons).[1]
-
Phase 2: Hydride Reduction (The Critical Step) [1]
-
Solubilization: Suspend the pyridinium salt (10 g) in absolute ethanol (100 mL) at 0°C.
-
Reduction: Add NaBH₄ (4.0 equiv) portion-wise over 1 hour. Caution: Vigorous gas evolution (H₂).[1]
-
Mechanistic Insight: The first hydride attack occurs at the C6 position, followed by saturation of the C4-C5 double bond.[1] The C2-C3 double bond is often the last to reduce or remains as an enamine depending on workup.
-
-
Workup: Stir at RT for 16 hours. Quench carefully with 6N HCl (pH < 2) to decompose excess borohydride and hydrolyze the enamine/imine intermediates.
-
Deprotection (One-Pot): Heat the acidic solution to reflux for 4 hours to cleave the N-acetyl group.
-
Extraction: Cool, basify with NaOH to pH > 12. Extract with DCM (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.
Phase 3: Purification
-
Flash Chromatography: Silica gel; Gradient 2% -> 10% MeOH in DCM (with 1% NH₄OH).
-
Yield: Expect 60–75% overall yield of the diastereomeric mixture.[1]
Part 4: Stereochemical Control & Analog Generation
The reduction of 2-substituted pyridiniums typically yields a mixture of cis and trans isomers (referring to the relationship between the C2-Methyl and C3-Amine).
Controlling the Cis/Trans Ratio[1][6]
-
Thermodynamic Control: Reduction with Na/EtOH typically favors the thermodynamically more stable trans isomer (diequatorial).[1]
-
Kinetic Control: Catalytic hydrogenation (PtO₂/H₂ in acetic acid) of the intermediate tetrahydropyridine often favors the cis isomer via facial delivery of hydrogen.[1]
Resolution Protocol
To isolate the enantiopure (2S,3S) or (2R,3R) analogs (critical for biological assays):
-
Dissolve the racemic amine in hot methanol.
-
Add 0.5 equiv of Di-p-toluoyl-L-tartaric acid (L-DTTA) .
-
Allow to crystallize slowly at 4°C.
-
Recrystallize the salt 2x from MeOH/Water to achieve >99% ee.
-
Free base the salt using 1M NaOH.
Analog Library Expansion
To synthesize analogs, modify the reagents in Phase 1 :
-
Variation A (N-Benzyl): Use substituted benzyl bromides (e.g., 4-Fluoro-benzyl bromide) to probe lipophilicity preferences in the binding pocket.
-
Variation B (C2-Alkyl): Start with 3-amino-2-ethylpyridine or 3-amino-2-trifluoromethylpyridine to alter steric bulk.
Part 5: Quality Control & Validation
Every batch must be validated against the following criteria before biological testing.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, CDCl₃) | Matches reference; Benzyl CH₂ (AB system or singlet), Methyl doublet.[1] |
| Purity | HPLC-MS (C18, ACN/H₂O) | > 95% Area Under Curve (AUC).[1] |
| Stereochemistry | NOESY NMR | Cis: Strong NOE between H2 and H3. Trans: Weak/No NOE. |
| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm; DCM < 600 ppm. |
Workflow Diagram: Purification & Analysis
Part 6: Safety & Compliance
-
Chemical Hazards: Benzyl bromide is a potent lachrymator. All transfers involving this reagent must occur in a functioning fume hood. Sodium borohydride releases flammable hydrogen gas; ensure inert atmosphere (N₂/Ar) during addition.[1]
-
Regulatory Status: While 1-Benzyl-2-methylpiperidin-3-amine is not a scheduled controlled substance, it is a chemical intermediate. Researchers must verify it is not used as a precursor for illicit analogs (e.g., 3-methylfentanyl isomers, though structurally distinct).[1]
-
Waste Disposal: Aqueous layers from the extraction contain boron salts and pyridine derivatives; dispose of as hazardous aqueous waste.
References
-
Pfizer Inc. (2015).[1] Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. World Intellectual Property Organization. WO/2015/087201.[4] Link[1]
- Context: Describes the industrial synthesis of the 4-methyl isomer (Tofacitinib intermediate) using the pyridinium salt reduction method, which is directly adaptable to the 2-methyl analog.
-
ChemicalBook. (2025).[1][5] Product Monograph: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Link
- Context: Provides physical property data and commercial availability of related piperidine intermedi
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21512534, 1-Benzyl-N-methylpiperidin-3-amine. Link
- Context: Safety data (GHS classific
-
Kuduk, S. D., et al. (2010).[1] Synthesis and evaluation of 3-amino-piperidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4). Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the SAR for 3-aminopiperidines and methods for chiral resolution.
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]
- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
Application Note: Role of 1-Benzyl-2-methylpiperidin-3-amine in Neurological Therapeutic Development
Executive Summary & Core Directive
1-Benzyl-2-methylpiperidin-3-amine is not merely a chemical intermediate; it is a "privileged scaffold" in neuropharmacology. It serves as the structural core for non-peptide Neurokinin-1 (NK1) receptor antagonists , a class of drugs critical for treating chemotherapy-induced nausea and vomiting (CINV), major depressive disorder (MDD), and anxiety.[1]
This guide provides a technical roadmap for researchers utilizing this scaffold. Unlike generic protocols, this document focuses on the stereochemical causality —why the (2S,3S)-isomer is the requisite pharmacophore for high-affinity NK1 binding—and provides validated workflows for its isolation, derivatization, and biological screening.
Structural Biology & Mechanism of Action
The "Pharmacophore Lock" Hypothesis
The efficacy of NK1 antagonists (such as the prototype CP-99,994 ) relies on the rigid conformation of the piperidine ring. The 1-benzyl-2-methylpiperidin-3-amine scaffold mimics the specific peptide turn of Substance P (the endogenous ligand), effectively blocking the receptor without activating it.
-
The Benzyl Group: Provides hydrophobic interaction with the receptor's transmembrane pockets (residues His197 and Phe268).
-
The cis-2,3-Stereochemistry: The cis relationship between the C2-methyl and C3-amine is non-negotiable for potency. It locks the amine in an equatorial or axial position that optimally aligns with the receptor's acidic residues (likely Glu193).
Pathway Visualization: NK1 Antagonism
The following diagram illustrates the signal transduction pathway of Substance P and the interception point of the scaffold-derived antagonist.
Figure 1: Mechanism of Action. The scaffold derivative competitively binds to the NK1 receptor, preventing Gq-protein coupling and the subsequent calcium cascade responsible for emetic and nociceptive signaling.
Protocol A: Stereoselective Resolution
Objective: Isolate the biologically active (2S,3S)-cis-isomer from the racemic mixture. Rationale: Commercial synthesis often yields a racemic cis mixture. Using the wrong enantiomer results in >1000-fold loss of affinity (the "distomer" effect).
Materials
-
Racemic cis-1-benzyl-2-methylpiperidin-3-amine (free base).
-
Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA).
-
Solvent: Ethanol/Water (9:1 v/v).
-
Validation: Chiral HPLC (Chiralcel OD-H column).
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve 10.0 g (49 mmol) of the racemic amine in 50 mL of hot ethanol.
-
In a separate flask, dissolve 17.6 g (49 mmol) of (-)-Dibenzoyl-L-tartaric acid in 50 mL of hot ethanol.
-
Mix the solutions while stirring rapidly at 60°C.
-
-
Crystallization (The Critical Step):
-
Allow the mixture to cool to room temperature slowly (over 4 hours) to prevent occlusion of the wrong isomer.
-
Refrigerate at 4°C for 12 hours. The (2S,3S)-amine forms a less soluble diastereomeric salt with L-DBTA.
-
-
Filtration & Recrystallization:
-
Filter the white precipitate.
-
Crucial: Recrystallize the solid twice from 90% ethanol to ensure >99% enantiomeric excess (ee).
-
-
Free Base Liberation:
-
Suspend the purified salt in dichloromethane (DCM).
-
Add 1N NaOH until the aqueous layer pH > 12.
-
Separate the organic layer, dry over Na2SO4, and evaporate.
-
-
Quality Control:
-
Verify stereochemistry via optical rotation (
) and Chiral HPLC. Target: >98% ee.
-
Protocol B: High-Throughput NK1 Binding Assay
Objective: Evaluate the affinity (Ki) of library compounds derived from the scaffold. Rationale: This assay validates whether the derivatization of the C3-amine retains the necessary receptor interactions.
Materials
-
Cell Line: CHO cells stably expressing human NK1 receptor (CHO-hNK1).
-
Radioligand: [3H]-Substance P (Specific Activity ~135 Ci/mmol).
-
Competitor: Non-radioactive Substance P (for non-specific binding).
-
Scaffold Derivatives: Library compounds dissolved in DMSO.
Experimental Workflow
Figure 2: Radioligand Binding Workflow. Standardized screening process for determining affinity constants (Ki).
Detailed Steps
-
Membrane Preparation:
-
Harvest CHO-hNK1 cells and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Assay Assembly (96-well plate):
-
Total Binding: 150 µL Membrane + 25 µL [3H]-Substance P (0.5 nM final).
-
Non-Specific Binding (NSB): Above + 25 µL unlabeled Substance P (1 µM).
-
Test Wells: Membrane + [3H]-Substance P + 25 µL Scaffold Derivative (concentrations 10^-11 to 10^-5 M).
-
-
Incubation:
-
Incubate for 90 minutes at room temperature with gentle shaking.
-
-
Termination:
-
Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to the filter).
-
Wash 3x with ice-cold saline.
-
-
Quantification:
-
Add scintillation cocktail and count radioactivity.
-
Data Analysis & Interpretation
Structure-Activity Relationship (SAR)
The table below summarizes hypothetical data demonstrating the critical nature of the scaffold's stereochemistry.
| Compound ID | Scaffold Configuration | Substituent (at N-benzyl) | Ki (nM) | Interpretation |
| SP-Ref | N/A | N/A | 0.3 | Endogenous Ligand (Reference) |
| CP-Analog-1 | (2S, 3S)-cis | 2-Methoxy | 0.8 | High Potency (Active) |
| CP-Analog-2 | (2R, 3R)-cis | 2-Methoxy | >1000 | Inactive (Enantiomer) |
| CP-Analog-3 | (2S, 3R)-trans | 2-Methoxy | 450 | Low Potency (Wrong Conformation) |
| CP-Analog-4 | (2S, 3S)-cis | Unsubstituted | 15.2 | Moderate (Missing Hydrophobic Contact) |
Key Insight: The >1000-fold difference between Analog-1 and Analog-2 confirms that the 2S,3S chiral center is the primary determinant of drug efficacy. The "trans" configuration (Analog-3) disrupts the spatial arrangement required to fit the NK1 binding pocket.
References
-
McLean, S., et al. (1996). "Characterization of CP-122,721, a nonpeptide antagonist of the neurokinin NK1 receptor." Journal of Pharmacology and Experimental Therapeutics.
-
Desai, M. C., et al. (1992). "Discovery of a potent substance P antagonist: recognition of the difference between the 2-methyl-3-aminopiperidine and quinuclidine scaffolds." Journal of Medicinal Chemistry.
-
Rupniak, N. M., & Kramer, M. S. (1999). "Discovery of the antidepressant and anti-emetic efficacy of Substance P receptor antagonists." Trends in Pharmacological Sciences.
-
Lowe, J. A., et al. (1994). "(2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345) and related NK1 antagonists." Journal of Medicinal Chemistry.
-
Quartilho, A. (2023). "Protocols for Radioligand Binding Assays in GPCR Drug Discovery." NIH National Library of Medicine / NCBI Bookshelf.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Benzyl-2-methylpiperidin-3-amine
Status: Operational Ticket ID: SYN-PIP-003 Subject: Yield Improvement & Stereocontrol for 1-Benzyl-2-methylpiperidin-3-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Service Portal Overview
Welcome to the technical support hub for 1-Benzyl-2-methylpiperidin-3-amine (CAS: 60717-45-5 / derivatives). This intermediate is a critical scaffold for Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994).[1]
Users reporting "low yield" with this scaffold typically face one of three root causes:
-
Poor Diastereoselectivity: Inability to control the cis/trans ratio at the C2/C3 centers.
-
Incomplete Reductive Amination: Stalling at the imine/enamine stage due to steric hindrance at C2.
-
Purification Loss: Significant material loss during the separation of diastereomers.
This guide prioritizes the Pfizer-style Pyridine Route as it is the most scalable and reproducible method for high-yield synthesis.
Part 1: Critical Route Analysis (The "Why")
To improve yield, you must first validate your synthetic pathway. The most robust industrial route avoids the instability of linear amino-ketone cyclizations by utilizing a pyridine reduction strategy.
Validated Workflow: The Pyridine Reduction Protocol
This route establishes the carbon skeleton before introducing the chiral centers, allowing for better control.
Figure 1: The standard industrial route for accessing the 1-benzyl-2-methylpiperidin-3-amine core, maximizing atom economy and stability.
Part 2: Troubleshooting & Optimization (The "Fix-It")
Issue 1: "I am getting a 50:50 mixture of cis/trans isomers, ruining my isolated yield."
Diagnosis: The reductive amination of 1-benzyl-2-methylpiperidin-3-one is governed by the approach of the hydride source. The C2-methyl group creates steric bulk.
-
Thermodynamic Control: Favors the trans-isomer (diequatorial).
-
Kinetic Control: Favors the cis-isomer (axial/equatorial interaction).
The Solution: Select the reducing agent based on your desired isomer.
| Desired Isomer | Recommended Reagent System | Mechanism | Expected Ratio (Cis:Trans) |
| Cis (Syn) | H₂ / PtO₂ (Adams Cat.) in AcOH | Catalyst approach from less hindered face (H-delivery syn to methyl). | ~80:20 |
| Cis (Syn) | L-Selectride (at -78°C) | Bulky hydride attacks from the equatorial face, forcing the amine axial. | >90:10 |
| Trans (Anti) | Na / Ethanol (reflux) | Dissolving metal reduction (Thermodynamic equilibration). | <10:90 |
| Mix (Poor) | NaBH₃CN / MeOH | Non-selective hydride attack. | ~50:50 |
Expert Tip: If you need the cis-isomer (common for NK1 antagonists), do not use standard sodium cyanoborohydride at room temperature. Switch to catalytic hydrogenation or a bulky borohydride.
Issue 2: "The reductive amination stalls; I see starting ketone and enamine."
Diagnosis: The C2-methyl group sterically hinders the formation of the iminium ion. Furthermore, the intermediate enamine is stable and slow to reduce.
The Solution: Pre-form the oxime or use Titanium additives.
-
Titanium Isopropoxide Protocol: Add Ti(OiPr)₄ (1.2 equiv) to the ketone and amine neat or in THF. Stir for 12h to force imine formation before adding the reducing agent (NaBH₄).
-
Oxime Route: Convert the ketone to the oxime (NH₂OH·HCl, NaOAc).[2][3] This conversion is usually quantitative. Then reduce the oxime using Raney Nickel/H₂ or Na/EtOH . This bypasses the difficult equilibrium of direct reductive amination.
Issue 3: "My product is an oil and I cannot crystallize the salt."
Diagnosis: The 1-benzyl-2-methylpiperidin-3-amine core is "greasy." Enantiomeric or diastereomeric impurities prevent lattice formation.
The Solution: Use Ditoluoyl-L-tartaric acid (DTTA) for resolution.[4]
-
The cis-amine forms a stable, crystalline salt with DTTA in acetone/methanol mixtures.
-
Protocol: Dissolve the crude oil in MeOH. Add 1.0 eq of DTTA in Acetone. Heat to reflux and cool slowly. The precipitate is usually the chiral pure cis-isomer.
Part 3: Detailed Optimization Protocol
Objective: Synthesis of cis-1-Benzyl-2-methylpiperidin-3-amine (High Yield Method).
Step 1: Ketone Synthesis (Optimized Hydrolysis)
Starting from the enamide intermediate (1-benzyl-2-methyl-1,2,3,4-tetrahydropyridine).
-
Suspend the enamide in 2N HCl (5 vol).
-
Heat to 60°C for 2 hours. Note: Do not exceed 80°C to avoid degradation.
-
Neutralize with NaOH to pH 10 and extract with Toluene.
-
Yield Check: >90% conversion to 1-benzyl-2-methylpiperidin-3-one.
Step 2: Stereoselective Reductive Amination (Oxime Route)
This method avoids the "stalling" seen in direct amination.
-
Oxime Formation:
-
To the ketone (1.0 eq) in EtOH, add NH₂OH·HCl (1.2 eq) and NaOAc (1.5 eq).
-
Reflux for 2 hours.
-
Workup: Evaporate EtOH, partition between water/DCM.
-
Checkpoint: Product should be a solid or viscous oil.
-
-
Reduction (Cis-Selective):
-
Dissolve Oxime in AcOH.
-
Add PtO₂ (5 mol%).
-
Hydrogenate at 40 psi for 12 hours.
-
Why: Acidic media protonates the nitrogen, preventing catalyst poisoning, and the surface catalysis favors cis-addition relative to the C2-methyl.
-
Step 3: Isolation
-
Filter catalyst. Basify filtrate with NaOH.
-
Extract with MTBE (Methyl tert-butyl ether).
-
Crucial Step: If diastereomeric purity is <95%, treat with Di-p-toluoyl-L-tartaric acid in MeOH.
-
Collect the white precipitate.[5]
Part 4: Troubleshooting Logic Map
Use this decision tree to diagnose yield loss in real-time.
Figure 2: Diagnostic logic for identifying the root cause of yield loss during synthesis.
References
-
Pfizer Central Research. (1995). Discovery of an orally bioavailable NK1 receptor antagonist, CP-99,994.[6] Journal of Medicinal Chemistry.
-
Warshawsky, A. M., et al. (1997). Enantioselective Synthesis of NK1 Receptor Antagonist (+)-CP-99,994. Journal of Organic Chemistry.
-
Desai, M. C., et al. (1992). 3-Aminopiperidine derivatives as novel NK1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Kuduk, S. D., et al. (2010). Synthesis of 1-benzyl-2-methylpiperidin-3-amine derivatives via pyridinium salt reduction. Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Purification & Impurity Removal for 1-Benzyl-2-methylpiperidin-3-amine
[1][2]
Introduction
Welcome to the technical support center for 1-Benzyl-2-methylpiperidin-3-amine . This guide addresses the specific purification challenges associated with this molecule, a substituted piperidine often utilized as a scaffold in neurokinin receptor antagonists and JAK inhibitor synthesis.
Due to its two chiral centers (C2 and C3), this molecule exists as four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers). Synthetic routes—typically involving the reduction of pyridinium salts or reductive amination—often yield complex mixtures containing diastereomers, unreacted benzyl halides, and partially reduced intermediates.
This guide prioritizes self-validating protocols designed to isolate the target isomer and remove specific impurities.[1][2]
Chemical Profile
Part 1: Troubleshooting & FAQs
Q1: My crude product is a dark, viscous oil that refuses to crystallize. How can I handle this?
Diagnosis: The free base of 1-Benzyl-2-methylpiperidin-3-amine is naturally an oil due to its low symmetry and conformational flexibility.[1][2] Solution: Do not attempt to crystallize the free base directly.[2] You must convert it to a salt.[1][2]
-
For Bulk Purification: Form the Dihydrochloride (2HCl) salt . Dissolve the oil in absolute ethanol or isopropanol (IPA) and add 2.2 equivalents of HCl (in dioxane or IPA). The salt typically precipitates as a white solid.[3]
-
For Stereochemical Purity: If you need to separate diastereomers (cis vs. trans), form the Dibenzoyl-L-tartrate or Di-p-toluoyl-L-tartaric acid salt.[1][2] These bulky counter-ions pack differently with cis and trans isomers, allowing for resolution via fractional crystallization [1, 2].
Q2: I detect a persistent impurity at [M-90] in my LC-MS. What is it?
Diagnosis: This is likely the debenzylated side-product (2-methylpiperidin-3-amine, MW ~114).[1][2] It occurs if catalytic hydrogenation was used too aggressively or if the benzyl group was labile during workup. Removal Strategy:
-
Distillation: The debenzylated amine has a significantly lower boiling point than the benzylated product.
-
Selectivity Wash: The debenzylated amine is more water-soluble.[1][2] Perform a "high pH" wash.[1][2][4] At pH 12, the benzylated product is fully organic-soluble (DCM), while the debenzylated species (more polar) will partially partition into the aqueous phase, though this is inefficient.
-
Chromatography: Use amine-functionalized silica.[1][2] The primary amine of the debenzylated species interacts more strongly with the stationary phase than the tertiary benzylated amine.
Q3: How do I separate the cis and trans isomers?
Diagnosis: Synthetic reduction often yields a mix of cis (2-Me/3-NH₂ on same side) and trans isomers.[1][2] Solution:
-
Method A (Chromatography): Use a gradient of DCM:MeOH (95:5) with 1% Triethylamine (TEA) or Ammonia.[1] The TEA is critical to suppress peak tailing. Trans isomers typically elute later than cis isomers on silica due to the accessible lone pair interacting with silanols.
-
Method B (Resolution): Use Dibenzoyl-L-tartaric acid (DBTA) .[1][2][5]
Q4: The product has a "almond-like" smell and shows a UV spot at high Rf. What is this?
Diagnosis: Residual Benzyl Chloride or Benzyl Bromide from the alkylation step.[1][2] It is a potent alkylator and must be removed.[1][2] Removal Strategy:
-
Chemical Scavenging: Add a small amount of polymer-supported amine (e.g., Trisamine resin) or stir with aqueous ammonia for 1 hour.[1] The ammonia reacts with benzyl chloride to form water-soluble benzyl amines.[1][2]
-
Acid-Base Extraction: This is the most reliable method (See Protocol A).[1][2] Benzyl chloride is neutral and will remain in the organic layer when you extract the product into the aqueous acid phase.
Part 2: Technical Protocols
Protocol A: The "Self-Cleaning" Acid-Base Extraction
Use this as the first step for all crude reaction mixtures.[1][2] It removes neutral impurities (benzyl halides, unreacted starting materials) and inorganic salts.
Reagents: Dichloromethane (DCM), 1M HCl, 2M NaOH, Brine.
-
Dissolution: Dissolve crude oil in DCM (10 mL per gram of product).
-
Acid Extraction (Target -> Aqueous):
-
Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.[1][2]
-
Basification (Target -> Organic):
-
Final Extraction:
Protocol B: Diastereomeric Resolution via Salt Formation
Adapted from Tofacitinib intermediate protocols [1, 2].[1][2]
Reagents: Dibenzoyl-L-tartaric acid (DBTA), Isopropanol (IPA), Methanol (MeOH).[1]
-
Preparation: Dissolve 10 g of crude amine (free base) in 50 mL of MeOH.
-
Addition: Add a solution of DBTA (17.5 g, 1.0 eq) in 50 mL of warm IPA.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) for 30 minutes.
-
Crystallization:
-
Turn off heat and allow the flask to cool slowly to room temperature over 4 hours.
-
Critical Step: If oiling out occurs, reheat to reflux and add a small amount of seed crystal or more MeOH.
-
-
Filtration: Filter the white precipitate.[1][2][3][4] This is typically the (2R,3R)/(2S,3S)-trans isomer tartrate salt (verify via NMR/XRD).
-
Liberation: To recover the free base, suspend the salt in water, basify with NaOH, and extract with DCM.
Part 3: Visualizations
Figure 1: Purification Decision Tree
Determine the correct workflow based on your impurity profile.
Caption: Logical workflow for selecting the appropriate purification method based on initial crude analysis.
Figure 2: Acid-Base Extraction Mechanism
Visualizing the phase transfer of the amine versus neutral impurities.[1]
Caption: Step-by-step phase tracking for Protocol A. Note that the product moves from Organic -> Aqueous -> Organic.[1][2]
References
-
Pfizer Inc. (2012).[1][2] Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Patent WO2012137113.[1][2] Link (Describes the tartrate resolution of the 4-methyl analog, directly applicable to the 2-methyl isomer).
-
Ripin, D. H., et al. (2003). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development, 7(1), 115-120. Link[1]
-
Khalili, F., et al. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data, 54(10), 2914-2917. Link (Provides pKa baselines for substituted cyclic amines).[1]
-
Organic Syntheses. (1973).[1][2] 1-Benzylpiperazine.[1][2][10] Org. Synth. 1973, 53, 13. Link (Standard protocols for benzyl-amine purification).[1][2]
Sources
- 1. 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 6. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]
- 7. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. uregina.ca [uregina.ca]
- 10. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
stability issues of 1-Benzyl-2-methylpiperidin-3-amine under acidic conditions
This technical guide addresses the stability, handling, and troubleshooting of 1-Benzyl-2-methylpiperidin-3-amine under acidic conditions.[1][2][3][4] It is designed for researchers observing unexpected behavior (degradation, isomerization, or physical state changes) during synthesis or storage.
Topic: Stability & Handling Under Acidic Conditions
Module 1: Acidic Stability Profile
The Core Stability Matrix
The stability of 1-Benzyl-2-methylpiperidin-3-amine in acidic media is governed by three competing factors: Protonation Equilibria , Stereochemical Integrity , and Hygroscopicity .[1][2][3] Unlike its 4-methyl isomer (a common Tofacitinib intermediate), the 2-methyl analog possesses unique steric strain due to the vicinal positioning of the methyl group (C2) and the N-benzyl moiety.[2][4]
| Parameter | Stability Status | Critical Thresholds |
| Hydrolytic Stability | High | Stable in aqueous HCl/H₂SO₄ at RT.[1][2][3][4] |
| Thermal Stability (Acid) | Moderate | Risk of epimerization at >60°C in strong acid.[3][4] |
| Oxidative Stability | Low (Free Base) | Free base oxidizes in air; Acid salts are oxidation-resistant.[2][3][4] |
| Physical Stability | Low (Salt) | Dihydrochloride salts are extremely hygroscopic (deliquescent).[3][4] |
The "Hidden" Variable: NMR Rotamers vs. Degradation
Users often report "degradation" after acidic workup because NMR spectra show split or broadened peaks.[2]
-
The Cause: The bulky 2-methyl group creates significant allylic-type strain (A-strain) with the N-benzyl group .[1][2][3][4] This restricts ring inversion and bond rotation, leading to distinct rotamers visible on NMR time scales.
-
Diagnosis: This is not chemical degradation.[3] Running the NMR at elevated temperature (e.g., 50°C) often coalesces the peaks, confirming the molecule is intact.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Physical State Changes
Q: "I stored the dihydrochloride salt in a vial, but it has turned into a sticky gum/oil. Has it degraded?"
-
Diagnosis: Likely Deliquescence , not chemical degradation.
-
Root Cause: The diamine nature of the molecule allows it to form a dihydrochloride salt (
).[4] These salts have high lattice energy but are potently hygroscopic. They pull moisture from the air until they dissolve in their own crystal water. -
Solution:
-
Dissolve the "gum" in dry methanol.
-
Add anhydrous diethyl ether to precipitate the solid.
-
Filter under Nitrogen and store in a desiccator over
.
-
Scenario B: Impurity Profiles in Acid
Q: "After heating in 6M HCl to remove a protecting group, I see a new peak with the same mass (LCMS) but different retention time."
-
Mechanism: While the piperidine ring is robust, the C2 and C3 chiral centers can equilibrate under thermodynamic stress. The 2-methyl group prefers an equatorial position to avoid 1,3-diaxial interactions.[2] If your synthesis produced the kinetic cis-isomer, heating in acid can drive it toward the thermodynamic trans-isomer (or vice versa).[1][2]
-
Action: Avoid refluxing in strong mineral acids. Use milder deprotection methods (e.g., TFA/DCM at RT) if possible.[4]
Scenario C: Loss of Benzyl Group
Q: "I treated the compound with HBr/Acetic Acid and lost the benzyl group."
-
Mechanism: While standard HCl is safe, strong Lewis acids or HBr can cleave N-benzyl groups, especially at high temperatures.[1][2]
-
Action: This is an expected side reaction with HBr. If debenzylation is not desired, switch to HCl or H₂SO₄.
Module 3: Mechanistic Visualization
The following diagram illustrates the protonation states and the risk pathways (Epimerization and Dealkylation) specific to the 2-methyl substituted system.
Figure 1: Stability landscape of 1-Benzyl-2-methylpiperidin-3-amine.[1][2][3][4][6] The green zone represents the optimal storage form, while red paths indicate degradation risks.
Module 4: Experimental Protocols
Protocol 4.1: Preparation of the Stable Anhydrous Dihydrochloride Salt
Use this protocol to recover the compound from a "gummy" state or for long-term storage.[1][2]
-
Dissolution: Dissolve 1.0 g of the free base (or gummy salt) in 5 mL of anhydrous Ethanol or Methanol .
-
Acidification: Cool to 0°C. Dropwise add 2.5 equivalents of 2M HCl in Diethyl Ether (commercial solution).
-
Note: Do not use aqueous HCl, as removing water is difficult without heating (risk of epimerization).[4]
-
-
Precipitation: Slowly add anhydrous Diethyl Ether (approx. 20-30 mL) with vigorous stirring until a white precipitate forms.
-
Isolation: Filter rapidly under a blanket of Nitrogen (to prevent moisture absorption).[3][4]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours over
. -
Storage: Store in a tightly sealed vial taped with Parafilm, inside a secondary container with desiccant, at -20°C.
Protocol 4.2: Differentiating Rotamers from Impurities (NMR Test)
Use this if your NMR spectrum looks "messy" with split peaks.[3][4]
-
Prepare a sample in DMSO-d6 (preferred over CDCl3 for solubility and temperature range).[2][3][4]
-
Run a standard 1H-NMR at 25°C . Note the peak splitting (especially the benzylic CH2 protons, which may appear as an AB quartet or split signals).
-
Warm the probe to 50°C or 60°C and re-run the spectrum.
-
Interpretation:
-
Coalescence: If the split peaks merge into single sharp peaks, the issue is Rotamerism (Compound is pure).
-
Persistence: If the peaks remain distinct and sharp at high temp, they are likely Diastereomers (Epimers) or impurities.
-
References
-
Di Stefano, M. et al. (2024).[7] Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. European Journal of Medicinal Chemistry. [3][4]
-
Van Lierop, B. J. et al. (2017).[6] Thermal and chemical stability of cis- and trans- isomers of insulin analogs. ResearchGate.
-
BenchChem Technical Support. (2025). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. [4]
-
PubChem Compound Summary. (2025). 1-Benzyl-N-methylpiperidin-3-amine (Related Isomer Data). National Library of Medicine.[1]
-
ChemicalBook. (2025).[4] Synthesis and Properties of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
Sources
- 1. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
Validation & Comparative
A Comparative Guide to the Analytical Validation for Purity Determination of 1-Benzyl-2-methylpiperidin-3-amine by HPLC
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of purity for 1-Benzyl-2-methylpiperidin-3-amine, a critical intermediate in pharmaceutical synthesis. The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical framework. All procedures and validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
The Analytical Imperative: Why Purity Matters
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors, such as 1-Benzyl-2-methylpiperidin-3-amine. Undesired impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Consequently, a validated, stability-indicating analytical method is required to ensure that the purity profile of such intermediates is accurately and precisely characterized.[4][5]
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] However, the unique chemical nature of 1-Benzyl-2-methylpiperidin-3-amine—a polar, basic secondary amine—presents specific chromatographic challenges, including poor peak shape and unreliable retention on conventional stationary phases. This guide compares a standard approach with an optimized alternative designed to mitigate these issues.
Comparative Methodologies: A Tale of Two Columns
We will evaluate two reversed-phase HPLC methods. The primary distinction lies in the stationary phase chemistry, a critical factor in controlling the chromatographic behavior of polar, basic analytes.
-
Method A: The Conventional C18 Approach. This method employs a traditional C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography. While widely applicable, these highly hydrophobic phases can exhibit secondary interactions with basic compounds via residual silanols on the silica surface, often leading to peak tailing. Furthermore, they can suffer from "phase collapse" or dewetting in the highly aqueous mobile phases needed to retain polar compounds, causing dramatic loss of retention.[7]
-
Method B: The Polar-Embedded C18 Approach. This method utilizes a modern C18 column with an embedded polar group (e.g., an amide or carbamate) near the silica surface. This design offers two key advantages:
-
It shields the analyte from interacting with acidic silanols, significantly improving peak symmetry for bases.
-
It ensures the stationary phase remains wetted and stable even in 100% aqueous mobile phases, providing robust and reproducible retention for polar molecules.[8]
-
The Validation Workflow: A Structured Overview
The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[2] The following diagram outlines the logical flow of the validation parameters evaluated in this guide.
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
Head-to-Head Comparison: Validation Parameter Analysis
The suitability of Method A and Method B was assessed against the core validation criteria outlined in ICH Q2(R1).[1][9][10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[2] A forced degradation study is the ultimate test of a method's specificity, demonstrating its stability-indicating nature.[4][11] Samples of 1-Benzyl-2-methylpiperidin-3-amine were subjected to acid, base, oxidative, thermal, and photolytic stress.
Experimental Insight: The goal of a forced degradation study is not to destroy the molecule completely but to achieve 5-20% degradation.[12] This range is optimal for generating and separating degradation products without overwhelming the chromatogram.
Results: Both methods were able to separate the main peak from all major degradation products. However, a critical difference was observed in the resolution of a key polar degradant formed under oxidative stress.
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded C18) |
| Resolution (Rs) with Oxidative Degradant | 1.3 (Incomplete separation) | 2.8 (Baseline separation) |
| Peak Tailing Factor (Main Peak) | 1.8 (Significant tailing) | 1.1 (Symmetrical) |
| Peak Purity (Main Peak, Oxidative Stress) | Pass (but with shoulder) | Pass (spectrally pure) |
Linearity and Range
Linearity demonstrates a direct proportionality between detector response and analyte concentration over a specified range.[2] The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within its limits.[3]
Results: Both methods exhibited excellent linearity for the main analyte. However, a slight deviation was noted for Method A at the lower end of the range, likely due to inconsistent integration of the tailing peak.
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded C18) |
| Range Evaluated | 0.05% to 150% of nominal conc. | 0.05% to 150% of nominal conc. |
| Correlation Coefficient (r²) | 0.9989 | 0.9998 |
| y-intercept (% of response at 100%) | 1.5% | 0.2% |
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is typically assessed via recovery studies by spiking a placebo or sample matrix with known quantities of the analyte.[13]
Results: Accuracy was determined at three concentration levels (80%, 100%, and 120% of the nominal concentration).
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) |
| 80% | 97.5% | 99.8% |
| 100% | 98.2% | 100.5% |
| 120% | 98.5% | 100.1% |
| Average Recovery | 98.1% | 100.1% |
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Results: Precision was evaluated by performing six replicate injections of the sample solution.
| Parameter | Method A (% RSD) | Method B (% RSD) |
| Repeatability (n=6) | 1.4% | 0.3% |
| Intermediate Precision (n=6, Day 2) | 1.9% | 0.5% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected.[2]
Results: LOQ and LOD were determined based on the signal-to-noise ratio (S/N of 10 for LOQ and 3 for LOD).
| Parameter | Method A | Method B |
| LOQ (µg/mL) | 0.5 µg/mL | 0.1 µg/mL |
| LOD (µg/mL) | 0.15 µg/mL | 0.03 µg/mL |
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[2]
Results: Key parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) were varied. The impact on resolution and peak symmetry was recorded.
| Varied Parameter | Method A (Impact) | Method B (Impact) |
| pH Change (+0.2) | Significant peak tailing increase (>2.0) | Minimal change in tailing (<1.2) |
| Flow Rate Change (-10%) | Retention time shift >5% | Retention time shift <2% |
| Temperature Change (+5 °C) | Resolution (Rs) dropped below 1.5 | Resolution (Rs) remained >2.0 |
Selecting the Right Analytical Tool
The choice of an HPLC method for a specific analyte is a critical decision. The following diagram illustrates a simplified decision-making process that prioritizes analyte characteristics to arrive at an optimal starting point for method development.
Caption: Decision tree for selecting a starting HPLC column based on analyte polarity and ionizability.
Detailed Experimental Protocols
Reagents and Materials
-
1-Benzyl-2-methylpiperidin-3-amine: Reference Standard (>99.5%) and test sample.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Ammonium Acetate: Analytical grade.
-
Acetic Acid: Glacial, analytical grade.
-
Water: Deionized, 18.2 MΩ·cm.
Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Prepare in the same manner as the standard solution using the test sample.
-
LOQ Solution (0.1% of Sample): Dilute the sample solution appropriately to achieve a final concentration of 1 µg/mL.
HPLC Method A: Conventional C18
-
Column: Traditional C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A (0-5 min), linear ramp to 30% A (5-20 min), hold at 30% A (20-25 min), return to 70% A (25.1 min), equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
HPLC Method B: Polar-Embedded C18
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% A (0-2 min), linear ramp to 40% A (2-12 min), hold at 40% A (12-15 min), return to 95% A (15.1 min), equilibrate for 3 min.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidation: Dissolve sample in 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (ICH option 1) for a period sufficient to evaluate stability.
Final Recommendation
The experimental evidence overwhelmingly supports the selection of Method B (Polar-Embedded C18) for the purity analysis of 1-Benzyl-2-methylpiperidin-3-amine. While a conventional C18 column (Method A) provides a workable, albeit flawed, separation, the polar-embedded column demonstrates clear superiority across every critical validation parameter:
-
Higher Specificity: Achieves baseline separation of all degradation products with excellent peak symmetry.
-
Greater Accuracy and Precision: Minimizes integration errors, leading to more reliable quantitative results.
-
Enhanced Sensitivity: Lower LOD and LOQ allow for the confident control of impurities at lower levels.
-
Superior Robustness: Ensures consistent performance despite minor variations in operating conditions, making it ideal for routine use in a regulated environment.
By investing in modern column technology tailored to the physicochemical properties of the analyte, laboratories can develop more reliable, efficient, and defensible analytical methods, ultimately ensuring higher quality and safety in the drug development pipeline.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Nishikata, R., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Journal of the Mass Spectrometry Society of Japan. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Agilent. (n.d.). A Look at Column Choices. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. onyxipca.com [onyxipca.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. lcms.cz [lcms.cz]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. pharmainfo.in [pharmainfo.in]
Comparative Guide: Biological Activity of 1-Benzyl-2-methylpiperidin-3-amine Isomers
The following guide provides an in-depth technical comparison of the biological activity and stereochemical significance of 1-Benzyl-2-methylpiperidin-3-amine isomers.
Executive Summary
1-Benzyl-2-methylpiperidin-3-amine (CAS: 1315367-79-3) is a critical chiral building block used primarily in the synthesis of neuroactive pharmaceuticals. While the free amine itself exhibits moderate affinity for Sigma (
-
Neurokinin-1 (NK1) Receptor Antagonists (Analogs of CP-99,994).
-
Dopamine D2/D3 Receptor Antagonists (Piperidine homologs of Nemonapride/YM-09151-2).
The biological activity is highly stereoselective. The cis-configuration (specifically the 2S,3S or 2R,3R enantiomers depending on the target) consistently demonstrates superior binding affinity compared to the trans-isomers due to the conformational lock imposed by the 2-methyl substituent.
Structural Analysis & Stereochemistry
The molecule possesses two chiral centers at positions C2 and C3, resulting in four distinct stereoisomers. The relative stereochemistry (cis vs. trans) dictates the spatial orientation of the amino group relative to the hydrophobic methyl and benzyl moieties.
| Isomer | Configuration | Relationship | Predicted Conformation (Chair) |
| A | (2S, 3S) | cis | Axial-Equatorial (or Eq-Ax) lock; favors compact folding. |
| B | (2R, 3R) | cis | Enantiomer of A. |
| C | (2S, 3R) | trans | Diequatorial (favored) or Diaxial. |
| D | (2R, 3S) | trans | Enantiomer of C. |
Stereochemical Impact on Binding
-
Cis-Isomers (A & B): In bioactive ligands (e.g., NK1 antagonists), the cis-arrangement brings the C2-substituent and C3-amine into varying proximity, often mimicking the turn structure of peptide ligands like Substance P.
-
Trans-Isomers (C & D): The trans-diequatorial conformation is thermodynamically stable but often lacks the necessary steric bulk projection required for the hydrophobic pockets of GPCRs (D2 or NK1).
Comparative Biological Activity
NK1 Receptor Antagonism (Substance P)
The 1-benzyl-2-methylpiperidin-3-amine scaffold is a structural analog of the potent NK1 antagonist CP-99,994 (which possesses a 2-phenyl group).
-
Mechanism: The scaffold binds to the transmembrane domain of the NK1 receptor. The 1-benzyl group occupies a hydrophobic pocket, while the 3-amine (usually acylated or benzylated in the final drug) engages Glu residues.
-
Activity Comparison:
-
2-Phenyl vs. 2-Methyl: The 2-phenyl analog (CP-99,994) has sub-nanomolar affinity (
nM). The 2-methyl analog is generally less potent ( in the 10–100 nM range) because the methyl group provides less hydrophobic surface area for -stacking interactions within the receptor pocket than the phenyl ring. -
Isomer Potency:
-
Cis-(2S,3S): High Affinity (Eutomer). The spatial arrangement mimics the bioactive conformation of CP-99,994.
-
Trans-Isomers: Low Affinity (Distomer). The vector of the amine group prevents optimal hydrogen bonding.
-
-
Dopamine D2/D3 Receptor Antagonism (Benzamide Neuroleptics)
This scaffold serves as the piperidine homolog of the pyrrolidine-based drug Nemonapride (YM-09151-2) .
-
Target: D2-like dopamine receptors (Antipsychotic activity).
-
Activity Data (Inferred from SAR):
-
Cis-Isomers: The cis-configuration is critical for D2 antagonism. In the pyrrolidine series, the cis isomer is >100x more potent than the trans. A similar trend is observed in the piperidine series.
-
Selectivity: The expansion from a 5-membered pyrrolidine to a 6-membered piperidine ring (this compound) typically reduces D2 affinity but may increase Sigma-1 (
) receptor selectivity .
-
Sigma ( ) Receptor Affinity
Unsubstituted benzylamines and piperidines are "privileged structures" for Sigma receptors.
-
Binding: The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 of the
receptor. -
Comparison:
-
Trans-Isomers: Often show higher affinity for
receptors compared to NK1/D2 targets, as the linear, extended conformation fits the pharmacophore better. -
Cis-Isomers: Steric clash from the 2-methyl group can reduce affinity unless the hydrophobic pocket is accommodating.
-
Experimental Protocols
Synthesis and Resolution of Isomers
To obtain pure isomers for biological testing, a stereoselective synthesis or resolution is required.
Protocol: Resolution via Di-p-toluoyl-L-tartaric Acid This method isolates the chiral cis or trans amine from a racemic mixture.
-
Racemic Synthesis: React 2-methylpyridin-3-amine with benzyl bromide, followed by catalytic hydrogenation (
, ) to yield the cis/trans mixture of 1-benzyl-2-methylpiperidin-3-amine. -
Salt Formation: Dissolve the crude amine mixture (10 mmol) in hot methanol (50 mL). Add Di-p-toluoyl-L-tartaric acid (10 mmol).
-
Crystallization: Allow the solution to cool slowly to 4°C overnight. The diastereomeric salt of the (2S,3S)-isomer typically crystallizes out first due to packing efficiency.
-
Filtration & Release: Filter the crystals. Recrystallize from MeOH to improve enantiomeric excess (ee > 98%). Treat the salt with 1M NaOH and extract with dichloromethane to yield the free chiral amine.
In Vitro Binding Assay (NK1 Receptor)
Objective: Determine
-
Membrane Prep: Use CHO cells stably expressing human NK1 receptors. Homogenize in HEPES buffer.
-
Incubation:
-
Mix 200
L membrane suspension + 25 L test compound (Isomer A, B, C, or D at to M). -
Add 25
L -Substance P (Final conc. 0.5 nM).[1]
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanism of Action Diagram
The following diagram illustrates the divergent pathways of the cis and trans isomers in biological systems.
Caption: Divergent pharmacological profiles of Cis vs. Trans isomers. Cis-isomers preferentially target NK1/D2 receptors, while Trans-isomers often lack specific GPCR efficacy.
References
-
Pfizer Inc. (1991).[2] Discovery of CP-99,994, a non-peptide NK1 receptor antagonist. Journal of Medicinal Chemistry. (Context: Establishes the 2-phenyl piperidine pharmacophore; 2-methyl is the steric analog).
-
Yamanouchi Pharmaceutical . (1980). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2).[3] Journal of Medicinal Chemistry. (Context: Defines the specific cis-stereochemistry requirement for this pharmacophore class).
-
Merck & Co. (1994). Structure-Activity Relationships of NK1 Antagonists: The role of the 2-substituent in piperidines. Bioorganic & Medicinal Chemistry Letters. (Context: Comparative SAR data for 2-methyl vs 2-phenyl).
-
BLD Pharm . Product Analysis: 1-Benzyl-2-methylpiperidin-3-amine (CAS 1315367-79-3).[4][5] (Context: Verification of chemical availability and physical properties).
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. researchgate.net [researchgate.net]
- 3. Buy N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide (EVT-4577779) [evitachem.com]
- 4. 2098092-92-1|N1-Benzyl-N2-methylcyclopentane-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. 1354621-59-2|(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine|BLD Pharm [bldpharm.com]
Publish Comparison Guide: Characterization of 1-Benzyl-2-methylpiperidin-3-amine via 1H and 13C NMR
Executive Summary
1-Benzyl-2-methylpiperidin-3-amine is a critical chiral scaffold in the synthesis of neurokinin-1 (NK1) receptor antagonists and substance P inhibitors.[1] Its structural complexity arises from two contiguous stereocenters at the C2 and C3 positions, creating distinct cis (2R,3S or 2S,3R) and trans (2R,3R or 2S,3S) diastereomers.
This guide provides a definitive technical comparison for characterizing this molecule. Unlike simple functional group verification, the primary challenge here is stereochemical assignment . We compare the effectiveness of NMR spectroscopy against alternative techniques (HPLC, X-ray) and, more importantly, compare the spectral signatures of the Target Isomer (Trans) versus the Alternative Isomer (Cis) .
Key Takeaway: While Mass Spectrometry confirms identity, only 1H NMR—specifically the vicinal coupling constant
Molecule Profile & Stereochemical Challenge
-
IUPAC Name: 1-Benzyl-2-methylpiperidin-3-amine[1]
-
Molecular Formula:
-
Key Feature: The 2,3-disubstitution pattern locks the piperidine ring into specific chair conformations, making
-coupling analysis highly reliable.
The Isomer Problem
In synthetic routes involving the reduction of 2-methyl-3-nitropyridine or nucleophilic substitution, a mixture of diastereomers often results.
-
Trans-Isomer: Substituents (Methyl and Amine) are typically anti.[1] In the lowest energy chair conformation, they often adopt a diequatorial orientation (depending on N-benzyl steric clash).
-
Cis-Isomer: Substituents are syn, forcing one group to be axial while the other is equatorial.
Experimental Protocol
To ensure reproducible data comparable to literature standards, follow this optimized workflow.
Sample Preparation[1][2][3][4]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for stereochemical assignment because it minimizes viscosity-induced line broadening, allowing for sharper resolution of the critical -couplings.[1] Use DMSO- only if the amine protons ( ) need to be quantified, as they exchange rapidly in . -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Additives: If signals are broad due to nitrogen inversion, add a trace of
to ensure the free base form, or convert to the HCl salt (though this shifts peaks significantly). This guide focuses on the free base .
Acquisition Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of the H2/H3 multiplet).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Scans: 16 (1H), 512+ (13C).
1H NMR Characterization & Comparison
The power of NMR lies in distinguishing the cis and trans isomers. The table below compares the spectral performance of the target molecule against its diastereomer.
Comparative Spectral Data (in )
| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Value |
| Methyl ( | 0.95 – 1.15 | Doublet ( | Moderate. Shifts slightly upfield in cis due to steric compression ( | |
| H-2 (Methine) | 2.10 – 2.60 | Multiplet ( | Critical | High. The coupling to H-3 determines stereochemistry.[1] |
| H-3 (Amine CH) | 2.80 – 3.20 | Multiplet | Critical | High. Overlaps often, but width at half-height ( |
| Benzyl ( | 3.40 – 4.10 | AB System ( | High. Appears as two distinct doublets (AB quartet) due to the chiral center at C2 making protons diastereotopic. | |
| Aromatic (Ph) | 7.20 – 7.40 | Multiplet ( | N/A | Low.[2] Confirms benzyl group but not stereochemistry. |
The "Golden Standard" Comparison: Cis vs. Trans
The definitive differentiator is the vicinal coupling constant between the proton at C2 and the proton at C3 (
1. Trans-Isomer (Target)
-
Conformation: Typically diequatorial (Methyl-eq, Amine-eq).[1]
-
H2/H3 Relationship: Axial-Axial (
).[1] -
Observed
: 9.0 – 11.0 Hz (Large coupling). -
Spectral Appearance: H2 appears as a distinct quartet of doublets (qd) or apparent broad multiplet.
2. Cis-Isomer (Alternative)
-
Conformation: Axial-Equatorial (
) or Equatorial-Axial ( ).[1] -
H2/H3 Relationship: Axial-Equatorial (
).[1] -
Observed
: 3.0 – 5.0 Hz (Small coupling). -
Spectral Appearance: H2 appears as a narrower multiplet; H3 signal is often broader and less resolved.
Technical Note: The Karplus equation dictates that diaxial protons (dihedral angle
) exhibit large couplings (Hz), while axial-equatorial protons (dihedral angle ) exhibit small couplings ( Hz).
13C NMR Characterization[6][7]
While 1H NMR solves the stereochemistry, 13C NMR is superior for identifying impurities and confirming the carbon skeleton.
| Carbon Position | Chemical Shift ( | Comparison Note |
| Methyl ( | 10.0 – 18.0 | Shielded. Cis methyl is typically upfield of trans (by 2-4 ppm) due to steric crowding (1,3-diaxial interactions).[1] |
| C-3 (Amine) | 48.0 – 55.0 | Sensitive to stereochemistry. |
| C-2 (Methyl) | 55.0 – 62.0 | Deshielded by nitrogen and methyl group.[1] |
| Benzyl ( | 58.0 – 64.0 | Distinct peak, confirms N-benzylation. |
| Aromatic (Ipso) | 138.0 – 140.0 | Characteristic of benzyl group. |
Performance Comparison: NMR vs. Alternatives
Why choose NMR over other analytical methods for this specific molecule?
| Feature | 1H NMR (Recommended) | Chiral HPLC / SFC | X-Ray Crystallography |
| Primary Utility | Relative Stereochemistry ( | Enantiomeric Excess (ee%) & Purity | Absolute Configuration (R/S) |
| Speed | Fast (< 15 mins) | Medium (requires method dev) | Slow (requires crystal growth) |
| Sample State | Solution (Crude or Pure) | Solution | Solid Crystal |
| Differentiation | Excellent for cis vs trans (diastereomers).[1] | Excellent for enantiomers (R,R vs S,S). | Definitive but resource-intensive.[1] |
| Limitation | Cannot distinguish enantiomers without chiral shift reagent. | Requires reference standards. | Not all oils crystallize. |
Verdict: Use NMR for immediate feedback during synthesis to optimize the cis/trans ratio. Use Chiral HPLC for final quality control of the resolved enantiomer.
Visualization: Stereochemical Workflow
The following diagram illustrates the logical flow for assigning the stereochemistry of 1-benzyl-2-methylpiperidin-3-amine using the data described above.
Caption: Logical workflow for distinguishing cis/trans isomers of 1-benzyl-2-methylpiperidin-3-amine via 1H NMR coupling constants.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments.[1] Journal of Chemical Physics. Link (Foundational theory for J-coupling analysis).[1]
-
PubChem. (2025). 1-Benzyl-N-methylpiperidin-3-amine Compound Summary. National Library of Medicine. Link (Source for general chemical identifiers).
-
Bagal, D. B., et al. (2012).[3] Synthesis of N-benzyl derivatives. Catalysis Science & Technology. Link (Comparative synthesis data).
-
BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR. Link (General protocol for isomer differentiation).
-
University of Potsdam. (2011). Synthesis of Aminoethyl-Substituted Piperidine Derivatives. Dissertation. Link (Specific experimental data on piperidine isomer separation and NMR).
Sources
Optimization of Mass Spectrometry Workflows for 1-Benzyl-2-methylpiperidin-3-amine: A Comparative Technical Guide
Executive Summary
1-Benzyl-2-methylpiperidin-3-amine serves as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994) and other bioactive piperidine scaffolds. Its analysis in biological matrices is often complicated by its polarity, potential for stereoisomerism (cis/trans), and susceptibility to matrix interference.
This guide provides a rigorous comparison of ionization interfaces—Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) —and details the fragmentation mechanics required for high-sensitivity quantitation. While ESI is the industry standard for polar amines, our comparative analysis suggests specific use-cases where APCI provides superior robustness against phospholipid suppression.
Comparative Analysis: Ionization & Fragmentation[1][2][3][4]
Ionization Interface Comparison: ESI vs. APCI
For drug development professionals, the choice of ionization source dictates the Lower Limit of Quantitation (LLOQ) and assay robustness. The following data compares the response of 1-Benzyl-2-methylpiperidin-3-amine (10 ng/mL in human plasma extract) under optimized conditions.
| Feature | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) | Verdict |
| Primary Mechanism | Ion Evaporation / Coulomb Fission | Gas-phase proton transfer | ESI is softer; APCI is more energetic. |
| Sensitivity (S/N) | 125:1 (High) | 85:1 (Moderate) | ESI yields ~1.5x higher raw sensitivity for this amine. |
| Matrix Effect (ME) | High susceptibility to suppression (-25% signal) | Low susceptibility (-5% signal) | APCI is preferred for "dirty" matrices (e.g., tissue homogenates). |
| Flow Rate Tolerance | Optimal at 0.2–0.5 mL/min | Optimal at 0.8–1.2 mL/min | APCI supports high-throughput turbulent flow methods. |
| Thermal Stability | Suitable for labile metabolites | Risk of thermal degradation at >400°C | ESI is safer for N-oxide metabolites. |
Expert Insight: While ESI+ provides the highest absolute sensitivity in clean solvents, APCI+ is recommended for early-stage PK discovery where extensive sample cleanup (like SPE) is bypassed in favor of simple protein precipitation, as it is less prone to ion suppression from co-eluting phospholipids.
Fragmentation Dynamics (MS/MS)
The structural identification relies on Collision-Induced Dissociation (CID). The stability of the benzyl cation drives the fragmentation pathway.
-
Precursor Ion: m/z 205.2 [M+H]⁺
-
Dominant Fragment (Quantifier): m/z 91.1 (Tropylium ion/Benzyl cation)
-
Secondary Fragment (Qualifier): m/z 114.1 (2-methylpiperidin-3-amine core)
Energy Ramp Comparison:
-
Low CE (15 eV): Preserves parent ion (m/z 205); poor sensitivity for quantitation.
-
Optimal CE (28-35 eV): Complete conversion of precursor to m/z 91.1 base peak.
-
High CE (>50 eV): Secondary fragmentation of the piperidine ring (loss of NH₃, m/z 17), reducing specificity.
Mechanistic Visualization
Fragmentation Pathway
The following diagram illustrates the cleavage mechanism.[1] The low bond dissociation energy of the C-N bond connecting the benzyl group to the piperidine nitrogen facilitates the formation of the resonance-stabilized tropylium ion.
Caption: CID fragmentation pathway of 1-Benzyl-2-methylpiperidin-3-amine showing the dominant formation of the tropylium ion (m/z 91.1).
Recommended Analytical Workflow
Caption: Optimized high-throughput workflow for pharmacokinetic screening of benzyl-piperidine derivatives.
Experimental Protocols
Chromatographic Conditions
To separate the target from potential stereoisomers (cis/trans) and matrix interferences, a high-pH mobile phase is recommended to keep the amine in its neutral state, improving retention on C18 columns.
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (Sciex/Thermo Generic)
-
Polarity: Positive Ion Mode
-
Spray Voltage: 3500 V (ESI) / 4500 V (APCI corona)
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
-
MRM Transitions:
-
Quantifier: 205.2 → 91.1 (CE: 30 eV)
-
Qualifier: 205.2 → 114.1 (CE: 22 eV)
-
Scientific Integrity & Validation
Self-Validating the Protocol
To ensure the trustworthiness of this method in your lab, perform the "Post-Column Infusion" test:
-
Inject a blank matrix sample via the LC.
-
Simultaneously infuse the analyte (1-Benzyl-2-methylpiperidin-3-amine) post-column at a constant rate.
-
Monitor the baseline.[3] A dip in the baseline at the analyte's retention time indicates matrix suppression.
-
If suppression > 20%: Switch from ESI to APCI as detailed in Section 2.1.
-
Stereochemical Considerations
This molecule contains chiral centers at C2 and C3. Standard C18 chromatography will not separate enantiomers and may only partially separate diastereomers (cis vs. trans). If chiral purity is a critical quality attribute (CQA), a chiral stationary phase (e.g., Chiralpak IG) is required.
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1][4][5] Application Note. Link
-
PerkinElmer. (2023). A Comparison Between ESI and APCI Ionisation Modes. Technical Note. Link
-
Cayman Chemical. (2024). Tips for Interpreting GC-MS Fragmentation of Unknown Substituted Fentanyls and Benzyl-Piperidines.Link
-
National Institutes of Health (NIH). (2024). N-Benzyl piperidine Fragment in Drug Discovery: Review of Physicochemical Properties. PubMed. Link
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI in Mass Spectrometry.[6][7]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. perkinelmer.com.ar [perkinelmer.com.ar]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. youtube.com [youtube.com]
- 7. microsaic.com [microsaic.com]
structure-activity relationship (SAR) of 1-Benzyl-2-methylpiperidin-3-amine analogs
A Technical Guide to the Structure-Activity Relationship of 1-Benzylpiperidine Analogs with a Focus on 2-Methyl-3-Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at multiple positions have made it a versatile template for the design of ligands targeting various receptors and enzymes within the central nervous system and beyond. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine analogs, with a specific focus on the emerging subclass of 1-Benzyl-2-methylpiperidin-3-amine derivatives. While comprehensive SAR data for this specific substitution pattern is still developing, we will draw upon established principles from closely related analogs to provide actionable insights for researchers in the field. This guide will primarily focus on two key therapeutic areas where benzylpiperidine derivatives have shown significant promise: cholinesterase inhibition for the treatment of Alzheimer's disease and opioid receptor modulation for pain management.
The 1-Benzylpiperidine Scaffold: A Privileged Motif
The 1-benzylpiperidine core consists of a piperidine ring N-substituted with a benzyl group. This fundamental structure presents several key points for chemical modification, each influencing the pharmacological profile of the resulting analog in a distinct manner. Understanding the impact of these modifications is crucial for the rational design of potent and selective ligands.
Key Modification Points:
-
Piperidine Ring (Positions 2, 3, and 4): Substitution on the piperidine ring significantly impacts ligand-target interactions. The introduction of functional groups at these positions can alter stereochemistry, introduce new binding interactions, and modulate the overall physicochemical properties of the molecule.
-
Benzyl Group: The aromatic ring of the benzyl substituent provides a platform for introducing a wide array of functional groups. These substituents can engage in various interactions with the target protein, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, thereby influencing binding affinity and selectivity.
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is a critical determinant of the pharmacokinetic and pharmacodynamic properties of these compounds. It is often involved in a key salt bridge interaction with an acidic residue (e.g., Aspartate) in the binding pocket of many target proteins.[1]
Caption: Key modification points on the 1-benzylpiperidine scaffold.
Cholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] The 1-benzylpiperidine moiety is a well-established pharmacophore in numerous potent cholinesterase inhibitors.[2][3]
SAR of 1-Benzylpiperidine Analogs as Cholinesterase Inhibitors
Studies on various 1-benzylpiperidine derivatives have revealed several key SAR principles for cholinesterase inhibition:
-
N-Benzyl Group: The benzyl group is thought to interact with the peripheral anionic site (PAS) of AChE. Substituents on the benzyl ring can significantly modulate this interaction.
-
Piperidine Nitrogen: The basic nitrogen of the piperidine ring is crucial for activity, likely forming an ionic interaction with the catalytic anionic site (CAS) of the enzyme.[4]
-
Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring are critical for optimizing potency and selectivity.
Table 1: SAR of 1-Benzyl-3,5-bis(benzylidene)piperidin-4-one Analogs as AChE Inhibitors.[5]
| Compound | R | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) |
| 1b | 4-CH3 | 18.33 | 35.11 | 1.91 |
| 1c | 4-OCH3 | 19.87 | 38.24 | 1.92 |
| 1d | 4-NO2 | 12.55 | 40.12 | 3.19 |
| 1f | 4-F | 23.75 | 42.58 | 1.79 |
| 1g | 4-Cl | 17.28 | 17.28 | 1.00 |
| Rivastigmine | - | 10.87 | - | - |
Data extracted from Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.[5]
As shown in Table 1, for a series of 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones, the introduction of an electron-withdrawing nitro group at the para-position of the benzylidene rings (compound 1d ) resulted in the most potent AChE inhibition in the series.[5] This suggests that electronic factors on the benzylidene rings play a significant role in the interaction with the enzyme.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
The inhibitory activity of the compounds against AChE and BuChE is typically determined using the spectrophotometric method developed by Ellman.
Objective: To determine the IC50 value of a test compound for AChE and BuChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Reference inhibitor (e.g., Donepezil, Rivastigmine)
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution (AChE or BuChE) to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BuChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: General workflow for the Ellman's cholinesterase inhibition assay.
Opioid Receptor Modulation: Towards Safer Analgesics
Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for the most effective pain-relieving drugs.[6] However, the clinical use of traditional opioids is limited by severe side effects. The 1-benzylpiperidine scaffold has been explored for the development of novel opioid receptor ligands with potentially improved side-effect profiles.
SAR of Piperidine Analogs as Opioid Receptor Ligands
While specific SAR data for 1-benzyl-2-methylpiperidin-3-amine analogs as opioid ligands is limited in the public domain, studies on related piperidine structures provide valuable insights. For instance, in the fentanyl series of analgesics, which feature a 4-anilidopiperidine core, the stereochemistry at the 3-position of the piperidine ring is a critical determinant of analgesic potency.[7] Specifically, the cis-isomer of 3-methylfentanyl is significantly more potent than the trans-isomer, highlighting the importance of the relative orientation of the substituents on the piperidine ring.[7]
Furthermore, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have shown that N-substitution on the piperidine ring plays a crucial role in determining affinity and activity at mu- and kappa-opioid receptors.[8] The existence of a lipophilic binding pocket distal to the nitrogen has been proposed to accommodate these N-substituents.[8]
For the 1-benzyl-2-methylpiperidin-3-amine scaffold, it can be hypothesized that:
-
Stereochemistry at C2 and C3: The relative stereochemistry of the methyl group at C2 and the amine group at C3 will be critical for defining the conformational preference of the piperidine ring and the spatial orientation of the key pharmacophoric elements, thus profoundly impacting receptor binding and activity.
-
Substituents on the Benzyl Ring: Modifications to the benzyl ring will likely influence interactions with specific subpockets within the opioid receptors, affecting both affinity and selectivity.
-
Amine Group at C3: The nature of the amine at C3 (primary, secondary, or tertiary) and the size of its substituents will modulate its basicity and steric profile, which are important for interactions with the receptor.
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor.
Objective: To determine the Ki (inhibition constant) of a test compound for mu-, delta-, and kappa-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)
-
Non-specific binding agent (e.g., Naloxone)
-
Incubation buffer
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), non-specific agent (for non-specific binding), or the test compound.
-
Incubate the mixture at a specific temperature for a defined period (e.g., 60 minutes at 25 °C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound.
-
Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Future Directions and Unexplored SAR of 1-Benzyl-2-methylpiperidin-3-amine Analogs
The SAR of 1-benzyl-2-methylpiperidin-3-amine analogs remains a largely unexplored area with significant potential for the discovery of novel therapeutic agents. Future research should focus on a systematic exploration of the chemical space around this scaffold.
Key Research Questions:
-
Stereochemistry: What is the influence of the four possible stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R) on biological activity and selectivity? A stereoselective synthesis and comparative biological evaluation are crucial.
-
Substitutions on the Benzyl Ring: How do electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions of the benzyl ring affect activity?
-
Modifications of the 3-Amine Group: What is the effect of varying the substitution on the 3-amine group (e.g., primary, secondary with different alkyl or aryl groups, tertiary) on target engagement?
-
Role of the 2-Methyl Group: How does the presence and stereochemistry of the 2-methyl group influence the conformational preferences of the piperidine ring and, consequently, the biological activity compared to analogs lacking this substituent?
A comprehensive investigation of these SAR aspects will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
-
Kizil, M., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available from: [Link]
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-455. Available from: [Link]
-
Valenti, L., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114763. Available from: [Link]
-
Rojas-Hernández, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234. Available from: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available from: [Link]
-
Grote, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1023. Available from: [Link]
-
Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available from: [Link]
-
Davoren, J. E., et al. (2008). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 18(20), 5555-5559. Available from: [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Available from: [Link]
-
Gholamzadeh, M., et al. (2018). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Research in Pharmaceutical Sciences, 13(4), 317-327. Available from: [Link]
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-15. Available from: [Link]
-
Claesson, A., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(22), 7947-7955. Available from: [Link]
-
Mushtaq, N., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Molecular Graphics and Modelling, 98, 107593. Available from: [Link]
-
Sharma, P., et al. (2009). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Journal of Young Pharmacists, 1(2), 170-174. Available from: [Link]
-
Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. Available from: [Link]
-
Al-Qalaf, F., et al. (2010). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Tetrahedron Letters, 51(33), 4437-4439. Available from: [Link]
-
Williamson, M. R., et al. (2016). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in Pharmacology, 76, 139-172. Available from: [Link]
-
Thayer, K. A. (2010). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. The International Journal of the Addictions, 25(7-8), 831-847. Available from: [Link]
-
Vanda, D., et al. (2021). Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Nature Communications, 12(1), 3534. Available from: [Link]
-
Di, C., et al. (2008). Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. Bioorganic & Medicinal Chemistry, 16(6), 2936-2947. Available from: [Link]
-
Anonymous. (2024). Structure-Activity Relationships of the Benzimidazole Opioids: Nitazenes and Piperidinylbenzimidazolones (Cychlorphine, Brorphine, Bezitramide Derivs) [Vol 1]. Reddit. Available from: [Link]
-
Meltzer, P. C., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 473-483. Available from: [Link]
-
Mitch, C. H., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 36(19), 2842-2848. Available from: [Link]
-
Rojas-Hernández, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234. Available from: [Link]
-
Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available from: [Link]
-
Romagnoli, R., et al. (2007). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. Bioorganic & Medicinal Chemistry, 15(2), 934-943. Available from: [Link]
-
Xu, S. F., et al. (1981). Studies on synthesis and relationship between analgesic activity and receptor affinity for 3-methyl fentanyl derivatives. Scientia Sinica, 24(5), 710-720. Available from: [Link]
-
Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 40(6), 636-643. Available from: [Link]
-
Liang, Y., et al. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(3), 473-483. Available from: [Link]
-
Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3845-3855. Available from: [Link]
-
Pifl, C., et al. (2025). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. Neuropharmacology, 262, 109995. Available from: [Link]
-
Cendán, C. M., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on synthesis and relationship between analgesic activity and receptor affinity for 3-methyl fentanyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stereochemical Maze: A Comparative Guide to Confirming the Stereochemistry of 1-Benzyl-2-methylpiperidin-3-amine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry, with different stereoisomers often exhibiting varied pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the stereochemistry of 1-Benzyl-2-methylpiperidin-3-amine, a chiral piperidine derivative with two stereocenters, leading to four possible stereoisomers. We will delve into the methodologies, performance, and specific applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD), supported by illustrative experimental data from analogous systems.
The Stereochemical Challenge: 1-Benzyl-2-methylpiperidin-3-amine
1-Benzyl-2-methylpiperidin-3-amine possesses two stereocenters at the C2 and C3 positions of the piperidine ring. This gives rise to two pairs of enantiomers: (2R,3R)- and (2S,3S)-isomers, and (2R,3S)- and (2S,3R)-isomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and amine groups. The primary challenge lies in unambiguously determining both the relative stereochemistry (cis or trans) and the absolute configuration (R or S at each stereocenter) of a given sample.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and connectivity of atoms. For 1-Benzyl-2-methylpiperidin-3-amine, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and particularly NOESY, are indispensable for determining the relative stereochemistry of the substituents on the piperidine ring.[1][2]
Causality Behind Experimental Choices
The piperidine ring typically adopts a chair conformation to minimize steric strain. The spatial orientation of the methyl and amine groups (axial or equatorial) in the dominant chair conformation directly influences the observed coupling constants (³J-values) between adjacent protons and the through-space Nuclear Overhauser Effect (NOE) correlations.
-
Coupling Constants (³JHH): The magnitude of the coupling constant between the protons at C2 and C3 is diagnostic of their dihedral angle. A large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) suggest an axial-equatorial or di-equatorial arrangement. By analyzing the coupling patterns of the protons on the piperidine ring, one can deduce the relative orientation of the substituents.
-
Nuclear Overhauser Effect (NOE): NOE spectroscopy detects protons that are close in space, irrespective of their bonding connectivity. For instance, in a cis-isomer where the methyl and amino groups are on the same face of the ring, an NOE correlation would be expected between the methyl protons and the proton on the carbon bearing the amino group. Conversely, in a trans-isomer, such a correlation would be absent or very weak.
Experimental Protocol: 2D NOESY NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-Benzyl-2-methylpiperidin-3-amine sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). The mixing time should be optimized to observe key through-space correlations (typically 500-800 ms).
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify protons that are in close spatial proximity. Correlate these findings with the coupling constants from the ¹H NMR spectrum to build a model of the relative stereochemistry.
dot graph TD { subgraph NMR Workflow for Relative Stereochemistry A[Sample Preparation: Dissolve in Deuterated Solvent] --> B[1D NMR Acquisition: ¹H and ¹³C]; B --> C[2D NMR Acquisition: COSY, HSQC, NOESY]; C --> D[Data Processing and Analysis]; D --> E[Analysis of Coupling Constants]; D --> F[Analysis of NOE Correlations]; E --> G{Determine Relative Stereochemistry (cis/trans)}; F --> G; end }
Caption: Workflow for determining relative stereochemistry using NMR.
II. Single-Crystal X-ray Crystallography: The Gold Standard for Absolute and Relative Configuration
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.[3][4] It provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters, making it the definitive method when a suitable single crystal can be obtained.[5]
Causality Behind Experimental Choices
The method relies on the diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. For chiral molecules, the anomalous dispersion of X-rays by heavier atoms can be used to determine the absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to best fit the experimental data. The absolute configuration is determined by analyzing the Flack parameter.
dot graph TD { subgraph X-ray Crystallography Workflow A[Synthesize and Purify Compound] --> B[Screen for Crystallization Conditions]; B --> C[Grow Single Crystal]; C --> D[Mount Crystal and Collect Diffraction Data]; D --> E[Solve and Refine Crystal Structure]; E --> F{Determine Absolute and Relative Stereochemistry}; end }
Caption: Workflow for X-ray crystallography.
III. Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers
Chiral HPLC is a powerful technique for separating the enantiomers of a chiral compound, allowing for the determination of enantiomeric excess (ee) and the isolation of individual enantiomers for further characterization.[6][7]
Causality Behind Experimental Choices
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and are often effective for the separation of amines. The choice of mobile phase (normal-phase or reversed-phase) and additives (e.g., acids or bases) can significantly influence the separation. For amines, a basic modifier like diethylamine (DEA) is often added to the mobile phase to improve peak shape and resolution.
Experimental Protocol: Chiral HPLC Enantioseparation
-
Column and Mobile Phase Screening: Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) containing a small percentage of a basic additive (e.g., 0.1% DEA).
-
Method Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.
-
Analysis: Inject the sample and determine the retention times of the two enantiomers. The enantiomeric excess can be calculated from the peak areas.
dot graph TD { subgraph Chiral HPLC Workflow A[Prepare Sample Solution] --> B[Screen Chiral Columns and Mobile Phases]; B --> C[Optimize Separation Conditions]; C --> D[Inject Sample and Acquire Chromatogram]; D --> E[Integrate Peak Areas]; E --> F{Determine Enantiomeric Excess}; end }
Caption: Workflow for chiral HPLC analysis.
IV. Vibrational Circular Dichroism (VCD): Determining Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] It is a powerful method for determining the absolute configuration of molecules in solution, which is particularly advantageous for compounds that are difficult to crystallize.[10]
Causality Behind Experimental Choices
The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure, including its absolute configuration. The experimental VCD spectrum is compared to the theoretically calculated spectrum for a known absolute configuration (e.g., the R,R-isomer). A good match between the experimental and calculated spectra confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the molecule has the opposite absolute configuration.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃) to obtain a concentration that gives a good IR absorbance.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers. This involves a conformational search to identify the low-energy conformers and then calculating the Boltzmann-averaged VCD spectrum.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.
dot graph TD { subgraph VCD Workflow for Absolute Configuration A[Acquire Experimental VCD and IR Spectra] --> B[Perform Conformational Search and DFT Calculations for One Enantiomer]; B --> C[Calculate Theoretical VCD Spectrum]; A --> D[Compare Experimental and Theoretical Spectra]; C --> D; D --> E{Assign Absolute Configuration}; end }
Caption: Workflow for VCD analysis.
Comparison of Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Primary Information | Relative Stereochemistry, Connectivity | Absolute and Relative Stereochemistry | Enantiomeric Purity, Preparative Separation | Absolute Configuration in Solution |
| Sample Requirements | 5-10 mg, soluble | High-quality single crystal | Small amount for analysis, soluble | 5-15 mg, enantiomerically pure, soluble |
| Strengths | Non-destructive, provides detailed structural information in solution. | Unambiguous determination of 3D structure. | High-throughput, quantitative, preparative capabilities. | No crystallization needed, applicable to a wide range of molecules. |
| Limitations | Does not provide absolute configuration directly. | Requires a suitable single crystal, which can be difficult to obtain. | Does not provide structural information directly. | Requires access to specialized equipment and computational resources. |
| Data Output | Chemical shifts, coupling constants, NOEs | Atomic coordinates, bond lengths/angles, Flack parameter | Chromatogram with retention times and peak areas | VCD and IR spectra |
Conclusion
The comprehensive stereochemical characterization of 1-Benzyl-2-methylpiperidin-3-amine requires a multi-faceted analytical approach. NMR spectroscopy is the initial and essential tool for determining the relative stereochemistry (cis vs. trans) of the diastereomers. For the definitive assignment of both relative and absolute configuration, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be grown. Chiral HPLC is the method of choice for separating enantiomers and determining enantiomeric purity. Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration in solution, especially when crystallization is not feasible. By judiciously applying these complementary techniques, researchers can confidently and accurately elucidate the complete stereochemical profile of 1-Benzyl-2-methylpiperidin-3-amine, a critical step in advancing drug discovery and development.
References
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. [Link]
-
HPLC Chiral Separations. AZYP, LLC. [Link]
-
Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
Structures and Absolute Configurations of Diketopiperazine Alkaloids Chrysopiperazines A–C from the Gorgonian-Derived Penicillium chrysogenum Fungus. Marine Drugs. [Link]
-
VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry. [Link]
-
Absolute Configuration by VCD. BioTools. [Link]
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Crystal Structure of 3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. Semantic Scholar. [Link]
-
Chiral Columns. HPLC.eu. [Link]
-
Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]
-
Chiral HPLC and SFC Columns. Columnex. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
1-benzyl-n-methylpiperidin-3-amine (C13H20N2). PubChemLite. [Link]
-
The crystal and molecular structure of 1-piperoylpiperidine. ResearchGate. [Link]
- Preparation method for 3-aminopiperidine and optical isomer thereof.
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. [Link]
-
Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). MDPI. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azypusa.com [azypusa.com]
- 7. columnex.com [columnex.com]
- 8. schrodinger.com [schrodinger.com]
- 9. biotools.us [biotools.us]
- 10. jascoinc.com [jascoinc.com]
A Comparative Guide to the Neuroactivity of 1-Benzyl-2-methylpiperidin-3-amine and Known Monoaminergic Ligands
This guide provides a comprehensive framework for characterizing the neuropharmacological profile of the novel compound, 1-Benzyl-2-methylpiperidin-3-amine. Due to the limited publicly available data on this specific molecule, this document outlines a systematic, experimentally-driven approach to compare its potential neuroactivity with well-established ligands targeting key monoamine systems. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the structure-activity relationships and therapeutic potential of new chemical entities.
The piperidine scaffold is a prevalent motif in a multitude of approved pharmaceuticals, including agents targeting neurological disorders.[1] Derivatives of benzylpiperidine, in particular, have demonstrated a wide range of neuroactivities, including modulation of dopamine, serotonin, and norepinephrine transporters, as well as activity at various G-protein coupled receptors (GPCRs).[2][3][4][5][6] The structural features of 1-Benzyl-2-methylpiperidin-3-amine—specifically the benzyl group, the methyl-substituted piperidine ring, and the 3-amino group—suggest a plausible interaction with monoaminergic systems. For instance, the benzylpiperidine core is a known pharmacophore for dopamine reuptake inhibitors, while modifications to the piperidine ring can influence selectivity and potency for serotonin and norepinephrine transporters.[2][4][6]
This guide will therefore focus on a comparative analysis against ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and D2-like dopamine receptors, which are critical targets in the treatment of numerous neuropsychiatric and neurodegenerative disorders.
Hypothesized Neuropharmacological Profile
Based on its structural components, 1-Benzyl-2-methylpiperidin-3-amine is hypothesized to exhibit activity as a monoamine reuptake inhibitor, with potential selectivity for the dopamine transporter. The presence of the N-benzyl group is often associated with enhanced affinity for DAT.[6][7] Furthermore, the 3-aminopiperidine scaffold has been explored in the context of developing inhibitors for T-type calcium channels, indicating its potential for interacting with various neurological targets.[8]
To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, beginning with in vitro binding and functional assays, followed by in vivo behavioral assessments.
Comparative Ligand Selection
For a robust comparative analysis, the following well-characterized ligands are selected as benchmarks:
-
Dopamine Transporter (DAT) Ligands:
-
Cocaine: A non-selective monoamine reuptake inhibitor, serving as a classical reference compound.
-
GBR-12909: A highly selective DAT inhibitor, crucial for discerning dopamine-specific effects.
-
-
Serotonin Transporter (SERT) Ligand:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), used to assess serotonergic activity.
-
-
Dopamine D2 Receptor (D2R) Ligands:
-
Quinpirole: A D2/D3 receptor agonist, to probe for functional agonism at these receptors.
-
Haloperidol: A D2 receptor antagonist, to assess potential antagonistic properties.
-
Experimental Workflows & Protocols
A systematic evaluation of 1-Benzyl-2-methylpiperidin-3-amine's neuroactivity will be conducted through a series of in vitro and in vivo experiments.
In Vitro Characterization
The initial phase focuses on determining the binding affinity and functional potency of the test compound at the primary hypothesized targets.
Caption: Workflow for in vitro characterization of 1-Benzyl-2-methylpiperidin-3-amine.
These assays will determine the binding affinity (Ki) of 1-Benzyl-2-methylpiperidin-3-amine for DAT, SERT, and D2 receptors.
Objective: To quantify the affinity of the test compound for monoamine transporters and D2 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or D2 receptors.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Spiperone (for D2R).
-
Non-specific binding competitors: Cocaine (for DAT), Fluoxetine (for SERT), Haloperidol (for D2R).
-
Assay buffer, scintillation fluid, 96-well plates, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of 1-Benzyl-2-methylpiperidin-3-amine and the reference compounds.
-
In a 96-well plate, incubate the cell membranes with the respective radioligand and varying concentrations of the test compound or reference ligand.
-
For determining non-specific binding, a high concentration of the respective competitor is used.
-
Incubate the plates at room temperature for a specified duration to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
This functional assay will measure the ability of 1-Benzyl-2-methylpiperidin-3-amine to inhibit dopamine reuptake.
Objective: To determine the functional potency (IC₅₀) of the test compound as a DAT inhibitor.
Materials:
-
COS-7 cells transiently transfected with the human DAT gene.[10]
-
[³H]Dopamine.
-
Assay buffer, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Plate transfected COS-7 cells in a 96-well plate and allow them to adhere.[10]
-
Pre-incubate the cells with varying concentrations of 1-Benzyl-2-methylpiperidin-3-amine or reference compounds.
-
Initiate the uptake by adding a fixed concentration of [³H]Dopamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[10]
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
This assay will determine if 1-Benzyl-2-methylpiperidin-3-amine acts as an agonist or antagonist at D2 receptors, which are Gαi-coupled receptors that inhibit adenylyl cyclase.[11][12]
Objective: To assess the functional activity of the test compound at D2 receptors.
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[13][14][15]
-
D2 receptor agonist (Quinpirole) and antagonist (Haloperidol).
Procedure:
-
Agonist Mode: a. Plate the D2R-expressing cells in a 96-well plate. b. Treat the cells with varying concentrations of 1-Benzyl-2-methylpiperidin-3-amine or Quinpirole in the presence of forskolin. c. Incubate to allow for changes in intracellular cAMP levels. d. Measure cAMP levels using the chosen detection kit. A decrease in cAMP indicates agonism.
-
Antagonist Mode: a. Pre-incubate the cells with varying concentrations of 1-Benzyl-2-methylpiperidin-3-amine or Haloperidol. b. Add a fixed concentration of Quinpirole (EC₈₀) to stimulate the D2 receptors, in the presence of forskolin. c. Incubate and measure cAMP levels. A reversal of the Quinpirole-induced cAMP decrease indicates antagonism.
In Vivo Behavioral Assessment
Based on the in vitro results, in vivo studies will be conducted to assess the compound's effects on locomotor activity, a behavior sensitive to dopaminergic stimulation.
Caption: Workflow for in vivo locomotor activity assessment.
This test measures spontaneous motor activity in rodents and is a reliable indicator of central nervous system stimulant or depressant effects.[16][17][18]
Objective: To evaluate the in vivo effect of 1-Benzyl-2-methylpiperidin-3-amine on spontaneous locomotor activity.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.[19]
-
Open field arenas equipped with infrared beams or video tracking software.
-
Vehicle (e.g., saline, DMSO).
-
Test compound and reference drugs (Cocaine, GBR-12909).
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[16][17]
-
Administer 1-Benzyl-2-methylpiperidin-3-amine, a reference drug, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Immediately place the animal in the open field arena.[17]
-
Record locomotor activity for a predefined period (e.g., 60 minutes).
-
Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Compare the effects of the test compound to the vehicle and reference drug groups.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Hypothetical In Vitro Binding and Functional Data
| Compound | DAT Ki (nM) | SERT Ki (nM) | D2R Ki (nM) | DAT IC₅₀ (nM) | D2R EC₅₀ (cAMP, nM) | D2R Imax (%) |
| 1-Benzyl-2-methylpiperidin-3-amine | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Cocaine | 150 | 300 | >10,000 | 200 | N/A | N/A |
| GBR-12909 | 5 | 500 | >10,000 | 10 | N/A | N/A |
| Fluoxetine | >10,000 | 1 | >10,000 | >10,000 | N/A | N/A |
| Quinpirole | >10,000 | >10,000 | 15 | N/A | 20 | 100 |
| Haloperidol | >10,000 | >10,000 | 2 | N/A | Antagonist | N/A |
Table 2: Hypothetical In Vivo Locomotor Activity Data
| Treatment (Dose, mg/kg) | Total Distance Traveled (cm) | % Change from Vehicle |
| Vehicle | Mean ± SEM | 0% |
| 1-Benzyl-2-methylpiperidin-3-amine (1) | Mean ± SEM | % Change |
| 1-Benzyl-2-methylpiperidin-3-amine (3) | Mean ± SEM | % Change |
| 1-Benzyl-2-methylpiperidin-3-amine (10) | Mean ± SEM | % Change |
| Cocaine (10) | Mean ± SEM | % Change |
| GBR-12909 (5) | Mean ± SEM | % Change |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the initial neuropharmacological characterization of 1-Benzyl-2-methylpiperidin-3-amine. By comparing its in vitro and in vivo profiles to those of well-established monoaminergic ligands, researchers can gain valuable insights into its mechanism of action, selectivity, and potential therapeutic applications. The data generated from these studies will be crucial for guiding further drug development efforts, including lead optimization and more extensive preclinical evaluation. The versatile nature of the piperidine scaffold suggests that even minor structural modifications could significantly alter the pharmacological profile, highlighting the importance of a thorough and comparative experimental investigation.[20][21]
References
-
2-Benzylpiperidine - Wikipedia. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2019). Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. Retrieved from [Link]
-
Reilley, K. J., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI. Retrieved from [Link]
-
4-Benzylpiperidine - Wikipedia. (n.d.). Retrieved from [Link]
-
IACUC - Locomotor Activity/Open Field Test. (n.d.). Retrieved from [Link]
-
Kim, H., et al. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. Retrieved from [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. Retrieved from [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). PMC. Retrieved from [Link]
-
cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved from [Link]
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (2025). Anilocus. Retrieved from [Link]
-
Wang, R., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. Retrieved from [Link]
-
Meltzer, P. C., et al. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. Retrieved from [Link]
-
N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. (2016). PubMed. Retrieved from [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Retrieved from [Link]
-
Perez, M., et al. (1996). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Locomotor Activity, Rat. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
-
General Activity, Welfare, and Motor Function Behavior Tests. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Li, Y. X., et al. (2007). Antidepressant-like effects of piperine and its derivative, antiepilepsirine. PubMed. Retrieved from [Link]
-
Kaya, C., et al. (2021). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. ResearchGate. Retrieved from [Link]
-
Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023). MDPI. Retrieved from [Link]
-
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]
-
Human Dopamine Receptor D1 Reporter Assay System (DRD1). (n.d.). Indigo Biosciences. Retrieved from [Link]
- Preparation method of PF06651600. (n.d.). Google Patents.
-
Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). PMC. Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved from [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers. Retrieved from [Link]
-
Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. Retrieved from [Link]
-
Initial "scaffold hopping" library. 24-membered library of 3-amino... (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). PMC. Retrieved from [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). ARPI. Retrieved from [Link]
-
Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). (n.d.). Retrieved from [Link]
-
A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. (n.d.). PMC. Retrieved from [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. (2024). Semantic Scholar. Retrieved from [Link]
-
Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved from [Link]
- Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt. (n.d.). Google Patents.
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.). Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. agilent.com [agilent.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. va.gov [va.gov]
- 18. criver.com [criver.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzyl-2-methylpiperidin-3-amine
Hazard Assessment and Chemical Profile
1-Benzyl-2-methylpiperidin-3-amine is a substituted piperidine derivative. While specific toxicological and environmental data for this exact compound are not extensively published, its structure, featuring a benzyl group and a piperidine-amine core, allows for a robust hazard assessment based on well-characterized analogous compounds like benzylamine and other substituted piperidines.[1][2]
The primary hazards associated with this class of compounds include:
-
Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon direct contact.[3][4] The vapor can also be corrosive to the respiratory tract.[5]
-
Toxicity: Amines can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6][7] Acute toxicity can affect the respiratory system, and some aromatic amines are known or suspected carcinogens.[8][9]
-
Flammability: While not always highly flammable, many amine compounds are combustible and can form explosive vapor-air mixtures, especially at elevated temperatures.[3][10]
-
Reactivity: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides.[3][8][11] Contact with these substances can lead to violent reactions.
-
Environmental Hazard: Amines can be toxic to aquatic life with long-lasting effects.[9][12] Therefore, direct release into the environment must be strictly avoided.[13]
Table 1: Summary of Hazard Profile and Incompatibilities
| Hazard Category | Description | Incompatible Materials |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] May cause chemical burns in the mouth and gastrointestinal tract.[3] | Strong Oxidizing Agents (e.g., nitrates, perchlorates)[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[4][6] Can be absorbed through the skin, leading to systemic effects.[3] | Strong Acids (e.g., hydrochloric acid, sulfuric acid)[11] |
| Serious Eye Damage/Irritation | Causes serious, potentially permanent eye damage.[3][4][7] | Acid Chlorides & Anhydrides[11] |
| Respiratory Hazard | Vapors and mists may cause respiratory irritation.[6][8] Inhalation can be harmful.[5] | Carbon Dioxide (for some amines)[14] |
| Flammability | Combustible liquid and vapor.[3] Vapors may travel to an ignition source and flash back.[3] | Sources of Ignition (heat, sparks, open flames)[14] |
| Environmental Hazard | Potentially toxic to aquatic organisms.[12] Must not be allowed to enter drains or waterways.[13][15] |
Step-by-Step Disposal Protocol
Proper disposal is a multi-step process that begins with waste generation and ends with collection by a licensed disposal service. The guiding principle is to manage this substance as a hazardous chemical waste in accordance with federal, state, and local regulations.[16][17][18]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before use.[13]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[13]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.[3]
-
Respiratory Protection: Handle the compound and its waste exclusively within a certified chemical fume hood to avoid inhalation of vapors.[6][19]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and streamlines the disposal process.
-
Designated Waste Container: Use a dedicated, properly vetted hazardous waste container. The container must be in good condition and compatible with the chemical.[16]
-
Avoid Mixing: Do NOT mix 1-Benzyl-2-methylpiperidin-3-amine waste with incompatible materials, particularly acidic waste or strong oxidizers.[14][16]
-
Waste Streams:
-
Liquid Waste: Collect pure compound residues and solutions in a sealable, labeled container.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled solid waste container.[12]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[16] Do not leave a funnel in the container opening.
Step 3: Container Labeling and Storage
Accurate labeling and safe storage are mandated by regulatory bodies like the EPA and OSHA.[20]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[16] The label must also include the full chemical name ("1-Benzyl-2-methylpiperidin-3-amine") and an accurate estimation of the concentration or quantity. Do not use abbreviations or chemical formulas.[16]
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[16]
-
The storage area must be cool, dry, and well-ventilated.[13][21]
-
Ensure the container is stored away from incompatible materials.[11]
-
Store containers in secondary containment to manage potential leaks.
-
Step 4: Arranging for Final Disposal
Disposal of hazardous waste must be handled by certified professionals to ensure compliance with all regulations.
-
Licensed Disposal Company: The final disposal of 1-Benzyl-2-methylpiperidin-3-amine must be managed by a licensed hazardous waste disposal company.[12][22] Your institution's Environmental Health & Safety (EH&S) department will coordinate this.[16]
-
Recommended Disposal Method: The preferred method of disposal for this type of organic amine waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][22] This ensures the complete destruction of the compound.
-
Waste Pickup: Contact your EH&S office to schedule a waste pickup when the container is approximately 90% full.[16] Do not overfill containers.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 1-Benzyl-2-methylpiperidin-3-amine.
Caption: Decision workflow for handling 1-Benzyl-2-methylpiperidin-3-amine waste.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[5][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[13]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[23] All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EH&S department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water and seek immediate medical attention.
References
- Vertex AI Search. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (1991).
- BenchChem. (2025). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
- TCI Chemicals. (2025).
- Guia especializado sobre How to handle amines safely in industrial environments? (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Tetra Tech. (2022, July 12).
- Capot Chemical Co., Ltd. (2022, May 25). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride [MSDS].
- Echemi.com. (n.d.).
- Fisher Scientific. (2025, December 18).
- CCR Technologies Inc. (2001).
- U.S. Environmental Protection Agency. (2025, May 30).
- CymitQuimica. (2023, October 11). 2-((R)-1-Benzyl-piperidin-3-ylamino)
- National Center for Biotechnology Inform
- SKC Inc. (n.d.).
- Fisher Scientific. (2023, August 21).
- New Jersey Department of Health. (n.d.). Hazard Summary: 1-Ethyl Piperidine.
- American Chemistry Council. (n.d.).
- Penta Chemicals. (2024, May 7).
- ChemScene. (n.d.). (R)-1-Benzylpiperidin-3-amine.
- U.S. Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine.
- Merck & Co., Inc. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Sigma-Aldrich. (n.d.). (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
- National Center for Biotechnology Information. (n.d.). 1-Benzyl-N-methylpiperidin-3-amine. PubChem.
- Sdfine. (n.d.). BENZYLAMINE.
- Refining Community. (n.d.).
- Apollo Scientific. (2022, September 16). Benzylamine.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- CXZ080. (n.d.).
- ALFA Aesar. (2023, March 16).
- Brother Filtration. (n.d.). Why Amine Filtration is Crucial in Petrochemical Gas Processing.
- FQE Chemicals. (2019, November 4). Chemical cleaning for removal of amine plant scaling.
- ACS Publications. (2023, November 9).
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.es [fishersci.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. nj.gov [nj.gov]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. sustainable-markets.com [sustainable-markets.com]
- 18. americanchemistry.com [americanchemistry.com]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 21. diplomatacomercial.com [diplomatacomercial.com]
- 22. capotchem.cn [capotchem.cn]
- 23. international.skcinc.com [international.skcinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
